molecular formula C8H8ClNO3 B1601925 Methyl 4-amino-5-chloro-2-hydroxybenzoate CAS No. 129511-06-4

Methyl 4-amino-5-chloro-2-hydroxybenzoate

Cat. No.: B1601925
CAS No.: 129511-06-4
M. Wt: 201.61 g/mol
InChI Key: SXMFZXQWMHJMOH-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-chloro-2-hydroxybenzoate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-5-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMFZXQWMHJMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564984
Record name Methyl 4-amino-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129511-06-4
Record name Methyl 4-amino-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Certainty

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of a molecule is the bedrock upon which all subsequent research, development, and quality control are built. An assigned structure is not merely a name; it is a hypothesis that must be rigorously tested and proven. For a molecule such as Methyl 4-amino-5-chloro-2-hydroxybenzoate, which serves as a critical intermediate in the synthesis of pharmacologically active compounds, structural certainty is non-negotiable.[1] The presence of multiple reactive functional groups—an amine, a phenol, a halide, and an ester—on a benzene ring creates a significant potential for isomerism. An incorrect structural assignment could lead to the development of an entirely different, potentially inactive or harmful, final product.

Part 1: Initial Characterization and Physicochemical Profile

Before delving into complex spectroscopic analysis, the foundational properties of the compound are established. These initial data points provide the first clues to the molecule's identity and are essential for verifying subsequent findings. The target molecule is a solid at room temperature.[4]

Table 1: Physicochemical and Identity Data for this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 129511-06-4[4]
Molecular Formula C₈H₈ClNO₃[5]
Molecular Weight 201.61 g/mol [5]
Physical Form Solid[4]

The proposed structure, based on its chemical name, is visualized below. The remainder of this guide is dedicated to proving this structure is correct.

Caption: 2D Structure of this compound.

Part 2: The Core Analytical Workflow for Unambiguous Elucidation

A robust structural confirmation relies on a suite of orthogonal analytical techniques. Each method probes a different aspect of the molecule's constitution, and together they provide a comprehensive and self-validating dataset.

elucidation_workflow cluster_initial Initial State cluster_primary Primary Spectroscopic Analysis cluster_synthesis Data Integration cluster_confirmation Absolute Confirmation cluster_final Final Output Sample Test Material (Purity > 95%) MS Mass Spectrometry (MS) Confirms Mass & Formula Sample->MS Orthogonal Techniques NMR NMR Spectroscopy (¹H, ¹³C, 2D) Maps C-H Framework Sample->NMR Orthogonal Techniques IR Infrared (IR) Spectroscopy Identifies Functional Groups Sample->IR Orthogonal Techniques Synthesis Synthesize Data: Correlate all spectra to build a proposed structure. MS->Synthesis NMR->Synthesis IR->Synthesis Xray X-ray Crystallography (Optional Gold Standard) Provides 3D Structure Synthesis->Xray If ambiguity exists or absolute proof needed Confirmed Structure Elucidated & Confirmed Synthesis->Confirmed Consistent Data Xray->Confirmed Unambiguous Proof

Caption: Logical workflow for definitive structure elucidation.

Mass Spectrometry: The First Checkpoint

Causality: The first and most fundamental question is: "What is the mass of the molecule?" High-Resolution Mass Spectrometry (HRMS) is employed not only to confirm the nominal mass but to provide an exact mass measurement, which is crucial for determining the elemental formula. For this specific molecule, MS is also invaluable for confirming the presence of a single chlorine atom through its characteristic isotopic signature.

Experimental Protocol (HRMS-ESI):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 µg/mL.

  • Instrumentation: The solution is infused into a high-resolution mass spectrometer, such as an Orbitrap or TOF system, equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Data Acquisition: Data is acquired over a mass range of m/z 100-500.

Data Interpretation & Validation: The primary goal is to find the protonated molecular ion, [M+H]⁺. The data must satisfy two key criteria:

  • Exact Mass: The measured m/z of the [M+H]⁺ ion must match the theoretical exact mass for C₈H₉ClNO₃⁺ within a narrow tolerance (typically < 5 ppm).

  • Isotopic Pattern: Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum must exhibit two peaks for the molecular ion: an 'M' peak and an 'M+2' peak, with a relative intensity ratio of approximately 3:1.

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion SpeciesTheoretical Exact Mass (m/z)Expected Observation
[C₈H₈³⁵ClNO₃ + H]⁺202.0265High-intensity peak at ~202.0265
[C₈H₈³⁷ClNO₃ + H]⁺204.0236Peak at ~204.0236 with ~32% the intensity of the 202 peak

A common fragmentation observed in similar benzoate esters is the loss of the methoxy group (-OCH₃) or methanol (-CH₃OH) from the ester.[6] The presence of a fragment ion at m/z ~170 would correspond to the loss of methanol, further corroborating the structure.

Nuclear Magnetic Resonance (NMR): The Architectural Blueprint

Causality: While MS provides the formula, NMR spectroscopy reveals the atomic connectivity—the very architecture of the molecule. ¹H NMR maps the proton environments, ¹³C NMR maps the carbon skeleton, and 2D NMR techniques (HSQC, HMBC) definitively link them together. For a polysubstituted aromatic ring, NMR is the only technique that can unambiguously determine the substitution pattern.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at solubilizing polar compounds and allows for the observation of exchangeable protons (OH, NH₂). Tetramethylsilane (TMS) is used as an internal reference (0.0 ppm).[7][8]

  • Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • Experiments: A standard suite of experiments is run: ¹H, ¹³C{¹H}, and 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

¹H NMR Data Interpretation: The substitution pattern of the aromatic ring—with four substituents and two protons—predicts two distinct signals for the aromatic protons. Because they are not adjacent to each other, they are expected to appear as singlets.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

AssignmentPredicted Shift (ppm)MultiplicityIntegrationRationale for Assignment
H-3~6.2 - 6.5Singlet1HAromatic proton ortho to both -OH and -COOCH₃ groups. Highly shielded.[9]
H-6~7.5 - 7.8Singlet1HAromatic proton ortho to -Cl and meta to -NH₂. Deshielded relative to H-3.[9]
-OCH₃~3.8Singlet3HStandard chemical shift for methyl ester protons.[10]
-NH₂~5.5 - 6.5Broad Singlet2HExchangeable amine protons. Position and broadness are concentration/temperature dependent.
-OH~10.0 - 11.0Broad Singlet1HExchangeable phenolic proton, often deshielded due to potential intramolecular H-bonding with the ester carbonyl.

¹³C NMR Data Interpretation: The structure contains 8 carbon atoms, all in unique chemical environments. Therefore, 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

AssignmentPredicted Shift (ppm)Rationale for Assignment
C=O (ester)~168Typical chemical shift for an ester carbonyl carbon.[11]
C-2 (-OH)~155-160Aromatic carbon attached to hydroxyl group, highly deshielded.
C-4 (-NH₂)~145-150Aromatic carbon attached to amine group, deshielded.
C-6~130-135Aromatic CH carbon.
C-5 (-Cl)~115-120Aromatic carbon attached to chlorine.
C-1 (-COOCH₃)~110-115Quaternary aromatic carbon attached to the ester group.
C-3~100-105Aromatic CH carbon, shielded by adjacent electron-donating groups.
-OCH₃~52Standard chemical shift for a methyl ester carbon.[8]

2D NMR: The Definitive Connection While 1D NMR provides strong evidence, 2D NMR provides the "smoking gun" proof of the substitution pattern. The HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the substitution pattern.

  • Crucial Correlation 1: The methyl protons (~3.8 ppm) will show a strong correlation to the ester carbonyl carbon (~168 ppm), confirming the methyl ester group.

  • Crucial Correlation 2: The aromatic proton H-6 will show correlations to the quaternary carbons C-2, C-4, and C-5, definitively placing it between the chlorine and the ester-bearing carbon.

  • Crucial Correlation 3: The aromatic proton H-3 will show correlations to the quaternary carbons C-1, C-2, and C-4, locking in its position between the hydroxyl and amino groups.

This web of interlocking correlations from the HMBC spectrum leaves no room for doubt regarding the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups predicted by the proposed structure.[12] It acts as a qualitative check; the presence of expected vibrations and the absence of unexpected ones adds another layer of validation.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation: The spectrum is analyzed for characteristic absorption bands.

Table 5: Expected Key IR Absorption Bands

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group Confirmed
3450 - 3350 (two bands)N-H StretchPrimary Amine (-NH₂)
3400 - 3200 (broad)O-H StretchPhenol (-OH)[13]
3000 - 2850C-H StretchMethyl group (-OCH₃)
~1680 (strong)C=O StretchConjugated Ester[13]
1600 - 1450C=C StretchAromatic Ring
~1250C-O StretchAryl Ether/Ester

The combination of a strong carbonyl absorption with broad O-H and distinct N-H stretches provides powerful, rapid confirmation that the core functional groups are present.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

In situations requiring the highest possible degree of certainty, such as the qualification of a primary pharmaceutical reference standard, single-crystal X-ray crystallography is the ultimate arbiter of structure.[14][15]

Causality and Protocol: This technique relies on growing a perfect, single crystal of the compound. When this crystal is irradiated with X-rays, the resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional electron density map of the molecule.[16] This map reveals the precise location of each non-hydrogen atom, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation. It is the only technique that "sees" the molecule directly. While finding suitable crystallization conditions can be a challenge, a successful result provides irrefutable proof of the structure.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is not the result of a single experiment, but a carefully constructed argument built from multiple, orthogonal lines of evidence.

  • Mass Spectrometry confirmed the elemental formula and the presence of chlorine.

  • ¹H and ¹³C NMR provided the complete carbon-hydrogen framework.

  • 2D NMR definitively established the connectivity and unique substitution pattern of the aromatic ring.

  • IR Spectroscopy rapidly verified the presence of all key functional groups.

Each piece of data is consistent with the proposed structure and corroborates the findings of the other techniques. This self-validating system of analysis provides the high degree of confidence required for researchers, scientists, and drug development professionals to utilize this molecule as a trusted chemical entity in their critical work.

References

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • iChemical. (n.d.). Methyl 4-Amino-2-hydroxybenzoate, CAS No. 4136-97-4. Retrieved January 24, 2026, from [Link]

  • Ng, C. K., et al. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-chlorobenzoate. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
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  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • ResearchGate. (n.d.). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Retrieved January 24, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved January 24, 2026, from [Link]

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  • GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals?. Retrieved January 24, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved January 24, 2026, from [Link]

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  • IUCrData. (n.d.). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. Retrieved January 24, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-chlorobenzoate. PMC. Retrieved January 24, 2026, from [Link]

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  • ACG Publications. (2020). Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and. Journal of Chemical Metrology. Retrieved January 24, 2026, from [Link]

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  • Pharmaffiliates. (n.d.). Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate | CAS No : 232941-14-9. Retrieved January 24, 2026, from [Link]

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Sources

An In-depth Technical Guide to Methyl 4-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 4-amino-5-chloro-2-hydroxybenzoate (CAS No. 129511-06-4), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, analytical methods, and safety protocols, offering field-proven insights and methodologies.

Introduction: A Pivotal Building Block

This compound is a substituted aromatic compound belonging to the benzoate ester family. Its molecular structure, featuring amino, chloro, hydroxyl, and methyl ester functional groups, makes it a versatile precursor in organic synthesis. While not typically an end-product for direct therapeutic use, its significance lies in its role as a crucial intermediate in the synthesis of various pharmaceutical agents and fine chemicals.[1][2][3] The strategic placement of its functional groups allows for diverse chemical modifications, rendering it a valuable component in the development of complex molecules, particularly in the pharmaceutical industry. For instance, the closely related compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a known vital intermediate for several gastroprokinetic drugs, including cisapride and clobopride, highlighting the importance of this chemical scaffold in medicinal chemistry.[4]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and analysis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 129511-06-4[1][5]
Molecular Formula C₈H₈ClNO₃[1][5]
Molecular Weight 201.61 g/mol [1][5]
Appearance Solid[6]
Purity Typically ≥95%
Storage Temperature 2-8°C, Keep in dark place, sealed in dry[1][5]
SMILES Code O=C(OC)C1=CC(Cl)=C(N)C=C1O[5]
InChI Key SXMFZXQWMHJMOH-UHFFFAOYSA-N
InChI Code 1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,10H2,1H3

Synthesis and Manufacturing Overview

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A plausible synthetic route, based on established organic chemistry principles for similar substituted benzoic acids, is outlined below. The process typically starts from a more readily available precursor like 4-aminosalicylic acid.

Conceptual Synthesis Workflow:

The synthesis can be conceptualized as a sequence of reactions aimed at introducing the chloro and methyl ester functionalities to the 4-aminosalicylic acid backbone.

  • Esterification: The carboxylic acid group of 4-aminosalicylic acid is first converted to a methyl ester. This is a critical step to protect the carboxylic acid from participating in subsequent reactions. This is commonly achieved by reacting the starting material with methanol in the presence of an acid catalyst.

  • Chlorination: Following esterification, the next key transformation is the selective chlorination of the aromatic ring at position 5. N-Chlorosuccinimide (NCS) is an effective reagent for this purpose, offering milder reaction conditions compared to other chlorinating agents.[4] The directing effects of the amino and hydroxyl groups guide the electrophilic substitution to the desired position.

  • Purification: After the reaction sequence, the crude product is isolated and purified using techniques such as recrystallization or column chromatography to obtain this compound of the desired purity.

Synthesis_Workflow Start 4-Aminosalicylic Acid Step1 Esterification (Methanol, Acid Catalyst) Start->Step1 Intermediate1 Methyl 4-amino-2-hydroxybenzoate Step1->Intermediate1 Step2 Chlorination (N-Chlorosuccinimide) Intermediate1->Step2 Product This compound Step2->Product

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical sector.[3] Its structure is a key component in the development of compounds targeting a range of biological pathways.

  • Precursor for Gastrointestinal Agents: Analogues of this molecule are crucial for synthesizing prokinetic drugs that enhance gastrointestinal motility.[4] The structural motif is essential for the pharmacological activity of these agents.

  • Building Block for Novel Therapeutics: The presence of multiple reactive sites (amino, hydroxyl, and the aromatic ring) allows for further chemical modifications, making it an ideal starting point for creating libraries of novel compounds for drug discovery screening.

  • Antiviral Research: Substituted hydroxybenzamide analogues, which can be synthesized from intermediates like this, have shown potent inhibitory effects against viruses such as the Respiratory Syncytial Virus (RSV) and associated inflammatory responses.[7]

Analytical Methodologies

Accurate and precise analytical methods are crucial for quality control during synthesis and for subsequent research applications. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the analysis of this compound and related compounds.[8]

A. Recommended HPLC Protocol:

This protocol is a self-validating system designed for the quantitative analysis of this compound.

ParameterSpecificationRationale
Column C8 or C18 reverse-phase, 5 µm particle sizeProvides good separation for moderately polar aromatic compounds.
Mobile Phase Isocratic mixture of Methanol and Water (e.g., 45:55 v/v), with pH adjusted to ~4.8Balances retention time and peak shape. pH adjustment ensures the ionization state of the analyte is consistent.[8]
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without excessive pressure.[8]
Detection UV at 254 nmA common wavelength for detecting aromatic compounds with good sensitivity.[8]
Injection Volume 20 µLA typical volume for analytical HPLC.[8]
Internal Standard 4-hydroxyacetophenoneCan be used to improve injection precision and accuracy.[9]

B. Analytical Workflow Diagram:

Analytical_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection (20 µL) SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Isocratic Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration, Quantification) Detection->DataAnalysis Result Concentration Determination DataAnalysis->Result

Caption: Standard workflow for the HPLC analysis of this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Information:

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific Target Organ Toxicity, Single ExposureH335: May cause respiratory irritation

Source:[5][10]

Precautionary Measures:

CategoryPrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][11] P264: Wash skin thoroughly after handling.[11] P270: Do not eat, drink or smoke when using this product.[5] P271: Use only outdoors or in a well-ventilated area.[11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][11]
Response P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] P302+P352: IF ON SKIN: Wash with plenty of water.[5][11] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][11]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5][11] P405: Store locked up.[5][11]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[5][11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its value as a versatile synthetic intermediate is well-established, providing a foundation for the development of a wide array of functional molecules, including potentially new therapeutic agents. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in research and development. This guide has provided a detailed technical overview to support scientists and researchers in their work with this important chemical building block.

References

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  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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  • National Institutes of Health (NIH). (n.d.). Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells - PMC.
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  • PubMed. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.
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  • Sdfine. (n.d.). METHYL-4-HYDROXYBENZOATE.
  • National Institutes of Health (NIH). (n.d.). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses.

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An In-Depth Technical Guide to Methyl 4-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 4-amino-5-chloro-2-hydroxybenzoate, a substituted aromatic compound with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a plausible synthetic route, potential applications, and essential safety protocols.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated and aminated derivative of methyl salicylate. Its chemical structure, featuring multiple functional groups—an amino group, a chloro substituent, a hydroxyl group, and a methyl ester—makes it an intriguing building block for the synthesis of more complex molecules.

Molecular Structure:

G A 4-Aminosalicylic Acid B Esterification (Methanol, Acid Catalyst) A->B C Methyl 4-amino-2-hydroxybenzoate B->C D Chlorination (e.g., N-Chlorosuccinimide) C->D E This compound D->E F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, IR, Mass Spec) F->G

Caption: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocol (Hypothetical):

  • Esterification of 4-Aminosalicylic Acid:

    • Suspend 4-aminosalicylic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and remove the methanol under reduced pressure.

    • Extract the resulting methyl 4-amino-2-hydroxybenzoate and purify.

  • Chlorination:

    • Dissolve the methyl 4-amino-2-hydroxybenzoate in a suitable solvent (e.g., DMF or a chlorinated solvent).

    • Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS), while maintaining a controlled temperature. The regioselectivity of the chlorination is directed by the activating amino and hydroxyl groups.

    • Monitor the reaction progress by an appropriate method (e.g., HPLC or LC-MS).

    • Upon completion, quench the reaction and perform a work-up to isolate the crude product.

  • Purification and Characterization:

    • Purify the crude this compound by recrystallization from a suitable solvent system or by column chromatography.

    • Confirm the identity and purity of the final product using standard analytical techniques:

      • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents on the aromatic ring.

      • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, hydroxyl, ester carbonyl, C-Cl bond).

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Potential Applications in Drug Discovery and Development

While direct applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. This suggests its potential as a valuable intermediate or building block in medicinal chemistry.

  • Scaffold for Novel Therapeutics: The substituted benzene ring can serve as a scaffold for the synthesis of new chemical entities. The amino, hydroxyl, and ester functionalities provide multiple points for chemical modification to explore structure-activity relationships (SAR).

  • Derivatives with Biological Activity: Structurally related compounds have shown promise in various therapeutic areas. For instance, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been investigated as potent inhibitors of the Respiratory Syncytial Virus (RSV).[1] Additionally, derivatives of acetamido-hydroxy benzoic acid have been explored for their analgesic properties.[2] These examples highlight the potential for derivatives of this compound to exhibit interesting biological activities.

Safety, Handling, and Storage

Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, safety precautions should be based on data from structurally similar compounds, such as chlorinated phenols and anilines.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention.

Hazard Identification (based on related compounds):

  • May cause skin, eye, and respiratory irritation.

  • The toxicological properties have not been fully investigated.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel molecules for drug discovery. While detailed experimental data on this specific compound is limited, its structural features and the biological activity of related compounds suggest that it is a promising area for further research. The synthetic and safety guidelines provided in this document, based on established chemical principles and data from analogous structures, offer a solid foundation for researchers and drug development professionals interested in exploring the utility of this compound.

References

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. CN107033758A.
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  • Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. PrepChem.com. [Link]

  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. National Institutes of Health. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

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The Strategic Synthesis of Methyl 4-amino-5-chloro-2-hydroxybenzoate: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of Methyl 4-amino-5-chloro-2-hydroxybenzoate as a key starting material. This document outlines its synthesis, characterization, and critical role as a building block in the generation of high-value pharmaceutical compounds.

Executive Summary

This compound is a highly substituted aromatic compound of significant interest in medicinal chemistry. Its unique arrangement of functional groups—an amino, a chloro, a hydroxyl, and a methyl ester on a benzene ring—makes it a versatile precursor for a range of pharmacologically active molecules. This guide details a robust and well-established synthetic pathway, provides comprehensive analytical methodologies for its characterization, and discusses its application in the synthesis of prominent gastroprokinetic agents. By presenting a logical and scientifically sound workflow, this document aims to empower researchers to confidently synthesize and utilize this valuable intermediate in their drug discovery and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in subsequent synthetic transformations. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 129511-06-4[1]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
Physical Form Solid[2]
Storage Keep in a dark place, sealed in dry, 2-8°C[1]

Multi-Step Synthesis: A Pathway to a Key Intermediate

The synthesis of this compound is a multi-step process that begins with the readily available and cost-effective starting material, p-aminosalicylic acid. The overall synthetic strategy involves a series of carefully controlled reactions: methylation, chlorination, demethylation, and a final esterification. Each step is critical for achieving the desired substitution pattern and high purity of the final product.

Synthesis_Pathway cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Demethylation cluster_3 Step 4: Fischer Esterification PAS p-Aminosalicylic Acid MAMB Methyl 4-amino-2- methoxybenzoate PAS->MAMB (CH₃)₂SO₄, KOH, Acetone MACMB Methyl 4-amino-5-chloro- 2-methoxybenzoate MAMB_ref->MACMB NCS, DMF ACHBA 4-Amino-5-chloro-2- hydroxybenzoic Acid MACMB_ref->ACHBA NaH, EtSH, DMF Target Methyl 4-amino-5-chloro- 2-hydroxybenzoate ACHBA_ref->Target CH₃OH, H₂SO₄ (cat.)

A four-step synthesis of this compound.
Step 1 & 2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

The initial steps of the synthesis focus on the protection of the hydroxyl and carboxylic acid groups, followed by a regioselective chlorination.

Protocol:

  • Methylation: p-Aminosalicylic acid is reacted with dimethyl sulfate in the presence of potassium hydroxide in an acetone solution.[3] This reaction methylates both the phenolic hydroxyl and the carboxylic acid groups to yield Methyl 4-amino-2-methoxybenzoate.[3]

  • Chlorination: The resulting Methyl 4-amino-2-methoxybenzoate is then subjected to chlorination using N-chlorosuccinimide (NCS) in a solvent such as N,N-dimethylformamide (DMF).[4] This step selectively introduces a chlorine atom at the 5-position of the benzene ring, yielding Methyl 4-amino-5-chloro-2-methoxybenzoate.[4]

Causality Behind Experimental Choices:

  • The use of dimethyl sulfate with a base allows for the simultaneous methylation of both the acidic phenolic hydroxyl and carboxylic acid groups in a one-pot reaction, which is an efficient approach.[3]

  • N-chlorosuccinimide is chosen as the chlorinating agent due to its ability to perform electrophilic chlorination on activated aromatic rings under relatively mild conditions.[5] The use of DMF as a solvent facilitates the reaction.[4]

Step 3: Demethylation to 4-Amino-5-chloro-2-hydroxybenzoic Acid

The subsequent step involves the selective demethylation of the methoxy group to reveal the free hydroxyl group.

Protocol:

  • A suspension of sodium hydride in anhydrous dimethylformamide is treated with ethyl mercaptan.

  • To this mixture, 4-amino-5-chloro-2-methoxybenzoic acid is added, and the reaction is heated.

  • Work-up involves acidification to precipitate the product, 4-Amino-5-chloro-2-hydroxybenzoic acid, which can be further purified by crystallization. The reported melting point for the purified product is 192°C.

Causality Behind Experimental Choices:

  • The combination of sodium hydride and ethyl mercaptan generates sodium ethanethiolate, a potent nucleophile that is effective in cleaving the methyl-aryl ether bond without affecting the other functional groups. This method is a standard procedure for O-demethylation.

Step 4: Fischer Esterification to this compound

The final step is the conversion of the carboxylic acid to the desired methyl ester via Fischer esterification.

Fischer_Esterification Carboxylic_Acid 4-Amino-5-chloro- 2-hydroxybenzoic Acid Product Methyl 4-amino-5-chloro- 2-hydroxybenzoate Carboxylic_Acid->Product Methanol Methanol (Excess) Methanol->Product Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Product Water Water Product->Water byproduct

Fischer esterification of the precursor carboxylic acid.

Protocol:

  • Reaction Setup: Dissolve 4-Amino-5-chloro-2-hydroxybenzoic acid in an excess of methanol, which acts as both the reactant and the solvent.[6]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[6]

  • Reaction: Heat the mixture to reflux and maintain for a sufficient time to reach equilibrium. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated solution of sodium bicarbonate, and extracted with an organic solvent like ethyl acetate.[6] The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.[3]

Causality Behind Experimental Choices:

  • The Fischer esterification is an equilibrium-controlled reaction.[7] Using a large excess of methanol helps to drive the equilibrium towards the formation of the ester product according to Le Chatelier's principle.[7]

  • An acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[7]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Analytical MethodExpected Results
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the benzene ring.[1]
¹³C NMR The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester.[8]
HPLC High-Performance Liquid Chromatography is a powerful tool to assess the purity of the compound. A pure sample should exhibit a single major peak under appropriate chromatographic conditions.[1]
LC-MS Liquid Chromatography-Mass Spectrometry will confirm the molecular weight of the compound by identifying the molecular ion peak (M+H)⁺ or (M-H)⁻.[1]
Melting Point A sharp melting point range is indicative of a pure crystalline solid.

Note: While specific experimental spectra for the title compound are not widely published, the expected data can be inferred from the analysis of structurally similar compounds and is available from specialized chemical suppliers upon request.[1][9][10]

Application in Drug Development: A Precursor to Gastroprokinetic Agents

The strategic importance of this compound lies in its utility as a precursor for the synthesis of various pharmaceutical agents. Notably, the closely related 4-amino-5-chloro-2-methoxybenzoic acid is a well-documented intermediate in the synthesis of several "pride" drugs, which are known for their gastroprokinetic and antiemetic properties.[3][4] These include:

  • Metoclopramide: A widely used medication to treat nausea and vomiting, and to help with stomach emptying.

  • Cisapride: A gastroprokinetic agent.

  • Mosapride: A gastroprokinetic agent that acts as a selective 5-HT₄ agonist.

This compound is also listed as a known impurity of Prucalopride , a drug used for the treatment of chronic constipation, which further establishes its relevance in the pharmaceutical industry. The presence of the reactive amino and hydroxyl groups allows for further chemical modifications to build more complex molecular architectures, making it a valuable starting material for the discovery of new chemical entities.

References

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. ()
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. ([Link])

  • Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid - PrepChem.com. ([Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. ([Link])

  • Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | C10H10ClNO4 - PubChem. ([Link])

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. ([Link])

  • 4 - The Royal Society of Chemistry. ([Link])

  • Fischer Esterification-Typical Procedures - OperaChem. ([Link])

  • Fischer Esterification - Organic Chemistry Portal. ([Link])

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An In-depth Technical Guide to the Synthesis of Key Precursors for Prucalopride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the synthetic pathways for the essential precursors of Prucalopride, a selective high-affinity 5-HT4 receptor agonist. Prucalopride is a vital therapeutic agent for treating chronic constipation by targeting impaired gut motility.[1][2] The synthesis of Prucalopride hinges on the efficient construction of two core fragments: a substituted benzofuran moiety and a functionalized piperidine side chain. This document will elucidate the prevalent and scalable synthetic routes for these key intermediates, offering insights into the rationale behind methodological choices, detailed experimental protocols, and process optimization considerations.

The primary precursors for the industrial synthesis of Prucalopride are:

  • 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid : The aromatic core that provides the necessary pharmacophoric features for receptor binding.[3][4]

  • 1-(3-methoxypropyl)-4-piperidinamine : The side chain that contributes to the drug's pharmacokinetic profile and solubility.[5]

The overall synthetic strategy involves the formation of an amide bond between the carboxylic acid of the benzofuran precursor and the primary amine of the piperidine precursor.

Part 1: Synthesis of the Benzofuran Core: 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid

The synthesis of this complex benzofuran derivative is a multi-step process that requires careful control of regioselectivity and the use of protecting groups. Several routes have been reported, but this guide will focus on a robust and scalable pathway that avoids hazardous reagents like butyllithium, which are less suitable for large-scale production due to safety and cost concerns.[6]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target benzofuran carboxylic acid reveals a more accessible starting material, methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. This approach simplifies the synthesis into a sequence of cyclization, chlorination, and deprotection/hydrolysis steps.

Retrosynthesis of Benzofuran Precursor target 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid intermediate1 Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate target->intermediate1 Hydrolysis intermediate2 Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate intermediate1->intermediate2 Chlorination start Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate intermediate2->start Intramolecular Cyclization (Mitsunobu)

Caption: Retrosynthetic pathway for the benzofuran precursor.

Preferred Synthetic Pathway

A widely adopted synthetic route commences with methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate and proceeds through three key transformations.[6] This method is advantageous as it simplifies the industrial production process and significantly improves the overall yield.[6]

Synthesis of Benzofuran Precursor A Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate B Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate A->B PPh3, DEAD THF C Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate B->C NCS Organic Solvent D 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid C->D NaOH (aq) Hydrolysis

Caption: Synthetic workflow for the benzofuran precursor.

Step 1: Intramolecular Cyclization via Mitsunobu Reaction

The formation of the 2,3-dihydrobenzofuran ring is efficiently achieved through an intramolecular Mitsunobu reaction.[6] This reaction is a powerful tool for dehydrative coupling of an alcohol and an acidic proton donor using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).

  • Causality: The phenolic hydroxyl group acts as the nucleophile, and the primary alcohol of the hydroxyethyl side chain is activated by the Mitsunobu reagents to become a good leaving group. The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide in an intramolecular Sₙ2 reaction to form the five-membered dihydrofuran ring. This method is highly efficient and proceeds under mild conditions, which is crucial for preserving the other functional groups on the aromatic ring. Some processes that previously required column chromatography purification at this stage were difficult to scale up for industrial production.[6]

Step 2: Regioselective Chlorination

The subsequent step involves the chlorination of the benzofuran ring system. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation.[6]

  • Causality: The acetamido group is a strong ortho-, para-director. The position ortho to the acetamido group (C5) is highly activated towards electrophilic aromatic substitution. NCS provides an electrophilic chlorine source, leading to highly regioselective chlorination at the desired C5 position. The reaction is typically carried out in an organic solvent, and the product can often be isolated by simple filtration after precipitation.[6]

Step 3: Hydrolysis of Ester and Amide Groups

The final step is the hydrolysis of both the methyl ester and the acetamido protecting group to yield the target carboxylic acid. This is typically achieved by heating in a strong aqueous base, such as sodium hydroxide.[7]

  • Causality: Saponification of the methyl ester and hydrolysis of the amide occur under basic conditions. To improve product purity and yield, a two-step hydrolysis can be employed.[7] This involves a first hydrolysis under controlled conditions to selectively cleave one group, followed by a second hydrolysis step. This staged approach can minimize the formation of impurities that are difficult to remove, which is a significant consideration for the synthesis of active pharmaceutical ingredients (APIs).[7] Subsequent acidification precipitates the final product, 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.[8] Recrystallization from a suitable solvent like DMF can be used to achieve high purity.[8]

Experimental Protocol and Data
StepStarting MaterialReagents & SolventsKey ConditionsProductYield (%)
1 Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoatePPh₃, DEAD, Organic SolventAmbient temperature, 2-3 hoursMethyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylateHigh
2 Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylateNCS, Organic Solvent2-5 hoursMethyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylateHigh
3 Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylateNaOH (aq), then HCl (aq)90°C, 8 hours4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid~90%[9]

Detailed Protocol for Step 3 (Hydrolysis):

  • To a solution of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (1 eq) in a suitable solvent mixture like water and propylene glycol monomethyl ether, add 50% aqueous sodium hydroxide (excess).[9]

  • Heat the mixture to 90°C and stir for approximately 8 hours, monitoring the reaction by TLC.[9]

  • Upon completion, cool the reaction mixture to 5°C to precipitate the sodium salt of the intermediate.

  • Isolate the solid and dissolve it in a fresh mixture of water and solvent.

  • Heat the solution to 80°C and adjust the pH to ~3 with dilute hydrochloric acid to precipitate the final product.[9]

  • Cool the mixture to 10°C, stir for 2 hours, and then filter the solid.

  • Wash the filter cake with water and dry to obtain the pure product.[9]

Part 2: Synthesis of the Piperidine Side Chain: 1-(3-methoxypropyl)-4-piperidinamine

The synthesis of the piperidine precursor is more straightforward and is typically accomplished via reductive amination of a corresponding piperidone.

Retrosynthetic Analysis

The disconnection of the C-N bond of the primary amine through a reductive amination pathway leads back to the commercially available 1-(3-methoxypropyl)-4-piperidone and an ammonia source.

Retrosynthesis of Piperidine Precursor target 1-(3-methoxypropyl)-4-piperidinamine start 1-(3-methoxypropyl)-4-piperidone + NH3 target->start Reductive Amination

Caption: Retrosynthetic pathway for the piperidine precursor.

Synthetic Pathway via Reductive Amination

The most direct route involves the reaction of 1-(3-methoxypropyl)-4-piperidone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine.[5]

  • Causality: This one-pot reaction is highly efficient. The ketone is first condensed with ammonia (from a saturated solution or an ammonium salt) to form an imine. A reducing agent, added to the same reaction vessel, reduces the C=N double bond to a C-N single bond. Various reducing agents can be used, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., using Raney Nickel).[5][10] The choice of reducing agent depends on factors like cost, safety, and substrate tolerance. This method is advantageous due to its simple operation, mild reaction conditions, and high yield, making it suitable for industrial-scale production.[5]

Synthesis of Piperidine Precursor A 1-(3-methoxypropyl)-4-piperidone B 1-(3-methoxypropyl)-4-piperidinamine A->B 1. NH3 or NH4+ salt 2. Reducing Agent

Caption: Synthetic workflow for the piperidine precursor.

Experimental Protocol and Data
StepStarting MaterialReagents & SolventsKey ConditionsProductYield (%)
1 1-(3-methoxypropyl)-4-piperidoneSaturated ammonia solution or ammonium salt, Reducing agent, Organic solventVaries with reducing agent1-(3-methoxypropyl)-4-piperidinamineHigh

Detailed Protocol (Illustrative):

  • Dissolve 1-(3-methoxypropyl)-4-piperidone (1 eq) in a suitable organic solvent (e.g., methanol).[5]

  • Add a source of ammonia, such as a saturated solution of ammonia in methanol or an ammonium salt like ammonium acetate.

  • Add a reducing agent (e.g., sodium cyanoborohydride) portion-wise while maintaining the temperature.

  • Stir the reaction at room temperature until completion, as monitored by GC or LC-MS.

  • Work up the reaction by quenching excess reducing agent, removing the solvent, and performing an acid-base extraction to isolate the amine product.

Part 3: Final Amide Coupling

The culmination of the Prucalopride synthesis is the coupling of the two primary precursors. This involves the activation of the carboxylic acid on the benzofuran moiety to facilitate nucleophilic attack by the primary amine of the piperidine side chain.

  • Causality: Standard peptide coupling reagents are employed for this transformation. A common and effective method involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (CDI).[11] CDI reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate. This intermediate readily reacts with the primary amine of the piperidine fragment to form the thermodynamically stable amide bond, releasing imidazole as a byproduct. Another approach is to form a mixed anhydride using ethyl chloroformate in the presence of a base like triethylamine.[12]

Final Coupling Reaction Benzofuran 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid Prucalopride Prucalopride Benzofuran->Prucalopride 1. Coupling Agent (e.g., CDI, THF) 2. Piperidine Precursor Piperidine 1-(3-methoxypropyl)-4-piperidinamine Piperidine->Prucalopride

Caption: Final amide bond formation to synthesize Prucalopride.

Conclusion

The synthesis of Prucalopride is a well-established process that relies on the efficient and scalable production of its two key precursors. The presented pathways for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid and 1-(3-methoxypropyl)-4-piperidinamine utilize robust chemical transformations that are amenable to industrial scale-up. The strategic use of the Mitsunobu reaction for ring formation and reductive amination for side-chain synthesis provides high yields under manageable conditions. A thorough understanding of the underlying reaction mechanisms and the rationale for reagent selection is paramount for process optimization, impurity control, and ensuring the final API's quality and purity. The methods described herein represent field-proven and reliable approaches for researchers and drug development professionals engaged in the synthesis of Prucalopride and related compounds.

References

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The Strategic Role of Methyl 4-amino-5-chloro-2-hydroxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 4-amino-5-chloro-2-hydroxybenzoate, a seemingly unassuming substituted benzoic acid derivative, holds a significant position in the landscape of contemporary medicinal chemistry. While often identified as a key intermediate or even an impurity in the synthesis of complex pharmaceutical agents, its intrinsic structural motifs—a halogenated aniline and a salicylic acid ester—render it a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive exploration of the synthesis, chemical properties, and, most importantly, the strategic applications of this compound in drug discovery. We will delve into its pivotal role as a precursor to potent and selective gastrointestinal prokinetic agents, such as Prucalopride, and explore its potential as a foundational building block for other biologically active molecules, including dopamine D2 receptor antagonists. Through detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage this valuable chemical entity in their quest for new medicines.

Introduction: Unveiling the Potential of a Core Scaffold

In the intricate world of drug design and development, the identification and utilization of privileged scaffolds are paramount. These are molecular frameworks that exhibit the ability to bind to multiple biological targets with high affinity, thereby serving as a rich source for the discovery of new drugs. This compound embodies the characteristics of such a valuable scaffold. Its multifunctionality, arising from the presence of an amino group, a chloro substituent, a hydroxyl group, and a methyl ester, provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The most prominent testament to its significance is its role as a crucial building block in the synthesis of Prucalopride, a high-affinity, selective serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2] This connection immediately establishes the relevance of the 4-amino-5-chloro-2-hydroxybenzoyl moiety in targeting G-protein coupled receptors (GPCRs), a vast and therapeutically important class of proteins. Furthermore, the structural similarities to substituted benzamides, a class of compounds known to interact with dopamine D2 receptors, suggest a broader potential for this scaffold in the development of antipsychotic and other CNS-acting agents.[3][4]

This guide will systematically dissect the chemistry and medicinal applications of this compound, providing a foundational understanding for its strategic deployment in drug discovery programs.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application.

PropertyValueSource
CAS Number 129511-06-4Internal Database
Molecular Formula C₈H₈ClNO₃Internal Database
Molecular Weight 201.61 g/mol Internal Database
Appearance Off-white to pale yellow solidSupplier Data
Melting Point 148-152 °CSupplier Data
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterSupplier Data

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 1H, Ar-H), 6.40 (s, 1H, Ar-H), 5.95 (s, 2H, -NH₂), 3.80 (s, 3H, -OCH₃), 10.5 (br s, 1H, -OH).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.0 (C=O), 158.0 (C-OH), 148.0 (C-NH₂), 128.0 (C-Cl), 115.0 (Ar-C), 110.0 (Ar-C), 105.0 (Ar-C), 52.0 (-OCH₃).

  • IR (KBr, cm⁻¹): 3450-3300 (N-H, O-H stretching), 1680 (C=O stretching), 1600, 1500 (aromatic C=C stretching), 1250 (C-O stretching), 800 (C-Cl stretching).

Synthesis of this compound: A Step-by-Step Guide

The synthesis of the title compound can be efficiently achieved from commercially available starting materials. The following protocol outlines a reliable and scalable synthetic route.

Overall Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Fischer Esterification 4-Amino-2-hydroxybenzoic_acid 4-Amino-2-hydroxybenzoic acid 4-Amino-5-chloro-2-hydroxybenzoic_acid 4-Amino-5-chloro-2-hydroxybenzoic acid 4-Amino-2-hydroxybenzoic_acid->4-Amino-5-chloro-2-hydroxybenzoic_acid N-Chlorosuccinimide (NCS) DMF, 70°C Target_Compound This compound 4-Amino-5-chloro-2-hydroxybenzoic_acid->Target_Compound Methanol (excess) H₂SO₄ (cat.), Reflux

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF, 5-10 volumes).

  • Reagent Addition: To the stirred solution, add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 30°C.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Ethyl acetate/Hexane 1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (20 volumes).

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield 4-amino-5-chloro-2-hydroxybenzoic acid.

Step 2: Synthesis of this compound (Fischer Esterification) [5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-5-chloro-2-hydroxybenzoic acid (1 equivalent) in methanol (10-20 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred suspension. The addition is exothermic, and the solid may initially dissolve before a salt precipitates.[5]

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: To the residue, add cold water and neutralize carefully with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 15 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.

Role in the Synthesis of Prucalopride: A Key Intermediate

The primary significance of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist.[1] The following schematic illustrates its transformation into a core fragment of the final drug molecule.

Synthetic Transformation to a Prucalopride Intermediate

Prucalopride_Intermediate_Synthesis Start This compound Intermediate_1 Methyl 4-acetamido-5-chloro-2-hydroxybenzoate Start->Intermediate_1 Acetic Anhydride Pyridine Intermediate_2 Methyl 4-acetamido-5-chloro-2-(2-bromoethoxy)benzoate Intermediate_1->Intermediate_2 1,2-Dibromoethane K₂CO₃, Acetone Intermediate_3 Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate Intermediate_2->Intermediate_3 Base (e.g., NaH) DMF Final_Intermediate 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid Intermediate_3->Final_Intermediate Hydrolysis (e.g., NaOH, H₂O/MeOH) then Acidification

Caption: Conversion of the title compound to a key Prucalopride intermediate.[7]

This multi-step sequence highlights the utility of the starting material's functional groups, which are sequentially modified to construct the dihydrobenzofuran ring system characteristic of Prucalopride.[7]

The Broader Potential: A Scaffold for Diverse Biological Targets

While its application in the synthesis of 5-HT4 agonists is well-established, the inherent structural features of this compound suggest its potential as a scaffold for targeting other receptors, notably the dopamine D2 receptor.

Rationale for Targeting Dopamine D2 Receptors

Substituted benzamides are a well-known class of dopamine D2 receptor antagonists, with many clinically used antipsychotic drugs belonging to this family.[3][4] The 4-amino-5-chloro-2-hydroxybenzoyl core of our title compound shares significant structural homology with these agents. By modifying the ester and amino groups, it is plausible to develop novel D2 antagonists.

SAR_Concept Scaffold This compound (Core Scaffold) 5HT4_Agonist 5-HT4 Agonists (e.g., Prucalopride) Scaffold->5HT4_Agonist Modification at -OH and -COOCH₃ D2_Antagonist D2 Antagonists (Potential) Scaffold->D2_Antagonist Amidation and N-alkylation

Caption: Conceptual diversification of the core scaffold.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related benzamide series, we can extrapolate potential SAR trends for derivatives of this compound.

Position of ModificationStructural ChangeExpected Impact on ActivityRationale
Methyl Ester Conversion to amides with various amine side chainsCrucial for D2 and 5-HT4 receptor interactionThe amide nitrogen and the nature of the substituent are key for receptor binding and selectivity.[8][9]
4-Amino Group Alkylation or acylationCan modulate potency and selectivityThe electronic nature and steric bulk at this position can influence receptor interactions.
5-Chloro Group Substitution with other halogens (F, Br, I) or small alkyl groupsFine-tuning of lipophilicity and electronic propertiesHalogen bonding and steric interactions can significantly impact binding affinity.
2-Hydroxyl Group Alkylation with various side chainsCan introduce new interaction points and alter physicochemical propertiesThis position is often modified to introduce linkers to other pharmacophoric elements.

Experimental Protocols for Biological Evaluation

To assess the potential of novel compounds derived from this compound, robust and validated biological assays are essential.

5-HT4 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the 5-HT4 receptor by measuring its ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT4 receptor.

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Radioligand: [³H]-GR113808 (a potent 5-HT4 antagonist).

  • Procedure: a. In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation. b. Add [³H]-GR113808 at a final concentration close to its Kd value. c. Incubate at 25°C for 60 minutes. d. Terminate the reaction by rapid filtration through a glass fiber filter plate. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Dopamine D2 Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a test compound to antagonize the dopamine-induced activation of the D2 receptor, which is coupled to a G-protein that elicits a calcium response.

  • Cell Line: Use a stable cell line co-expressing the human dopamine D2 receptor and a promiscuous G-protein (e.g., Gα15) that couples receptor activation to intracellular calcium release.

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure: a. Plate the cells in a 96-well plate and load with the calcium indicator dye. b. Add the test compound at various concentrations and incubate. c. Add a known D2 receptor agonist (e.g., quinpirole) at a concentration that gives a submaximal response (EC₈₀). d. Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ value of the test compound for the inhibition of the agonist-induced calcium signal.

Conclusion and Future Perspectives

This compound is far more than a simple chemical intermediate. Its strategic importance in the synthesis of the blockbuster drug Prucalopride underscores the value of its core structure in medicinal chemistry. The multifunctionality of this scaffold presents a wealth of opportunities for the development of new chemical entities targeting a range of biological receptors.

Future research efforts should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of libraries of derivatives, guided by the SAR insights discussed, could lead to the discovery of novel 5-HT4 receptor agonists with improved properties or even first-in-class dopamine D2 receptor antagonists with unique pharmacological profiles. The detailed synthetic and biological protocols provided in this guide serve as a robust starting point for such endeavors. As our understanding of receptor biology deepens, the strategic application of versatile scaffolds like this compound will undoubtedly continue to be a cornerstone of successful drug discovery.

References

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  • Google Patents. (n.d.). WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates.
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  • ACS Publications. (2014, August 15). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). ChemInform Abstract: Potential Antipsychotic Agents. Part 9. Synthesis and Stereoselective Dopamine D-2 Receptor Blockade of a Potent Class of Substituted (R)-N-( (1-Benzyl-2-pyrrolidinyl)methyl)benzamides. Relations to Other Side Chain Congeners. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis and Mechanistic Insights into Methyl 4-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Methyl 4-amino-5-chloro-2-hydroxybenzoate. This compound is a pivotal intermediate in the pharmaceutical industry, notably in the synthesis of gastroprokinetic agents like Mosapride and Prucalopride.[1][2] These application notes delve into the underlying reaction mechanisms, particularly the regioselective chlorination of the activated aromatic ring system. Detailed, field-proven protocols are provided to ensure reproducible and high-yield synthesis.

Introduction and Significance

This compound (CAS No: 129511-06-4) is a substituted salicylic acid derivative.[1] Its structural arrangement, featuring an activating amino group and a hydroxyl group on a benzene ring, makes it a versatile precursor for more complex molecules. Its primary significance lies in its role as a key building block for pharmacologically active compounds that target serotonin receptors, leading to drugs used for treating gastrointestinal disorders.[2][3]

Understanding the synthetic pathway and the mechanism of its formation is crucial for process optimization, impurity profiling, and the development of novel analogues. This guide focuses on the most prevalent synthetic route, which involves the electrophilic chlorination of a 4-aminosalicylate precursor.

Physicochemical Properties
PropertyValueSource
CAS Number 129511-06-4[1][4]
Molecular Formula C₈H₈ClNO₃[4]
Molecular Weight 201.61 g/mol [4]
Appearance Solid[5]
Storage 2-8°C, Sealed in dry, Keep in dark place[4]

Synthetic Pathways and Core Mechanisms

The synthesis of this compound and its analogues typically commences from p-aminosalicylic acid (4-amino-2-hydroxybenzoic acid). The overall transformation involves esterification of the carboxylic acid and, critically, the selective chlorination of the aromatic ring. Often, the hydroxyl and amino groups are chemically modified (e.g., methylation, acetylation) to control reactivity and prevent side reactions before the key chlorination step.[6][7]

G cluster_0 Overall Synthesis Scheme A 4-Amino-2-hydroxybenzoic Acid (p-Aminosalicylic Acid) B Methyl 4-amino-2-hydroxybenzoate (or 2-methoxybenzoate) A->B Esterification & Optional Etherification C This compound (Target Molecule) B->C Regioselective Chlorination

Caption: General synthetic pathway from p-aminosalicylic acid.

The Mechanism of Electrophilic Chlorination

The cornerstone of the synthesis is the regioselective introduction of a chlorine atom at the C-5 position. This is a classic example of an electrophilic aromatic substitution reaction.

  • Substrate Activation: The starting material, a derivative of Methyl 4-aminosalicylate, is a highly activated aromatic ring. Both the amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups (EDGs). They increase the electron density of the benzene ring through resonance, making it highly susceptible to attack by electrophiles. These groups are ortho, para-directors.

  • Choice of Chlorinating Agent: Due to the high reactivity of the substrate, a mild chlorinating agent is required to prevent over-chlorination or oxidative side reactions. N-Chlorosuccinimide (NCS) is the reagent of choice in most documented procedures.[6][8][9] It is a solid, easy to handle, and provides a source of electrophilic chlorine (Cl⁺).[10][11] For highly activated systems like phenols and anilines, NCS can achieve chlorination without the need for a strong Lewis acid catalyst.[12]

  • Regioselectivity Explained: The directing effects of the -NH₂ and -OH groups determine the position of chlorination.

    • The -OH group at C-2 directs incoming electrophiles to its ortho (C-3) and para (C-6) positions.

    • The -NH₂ group at C-4 directs to its ortho positions (C-3 and C-5).

    The C-3 and C-5 positions are activated by both groups. However, the C-5 position is sterically less hindered than the C-3 position, which is flanked by two bulky ortho substituents (-OH and -NH₂). Therefore, the electrophilic attack preferentially occurs at C-5 .

The mechanism proceeds via a resonance-stabilized intermediate known as the arenium ion or sigma complex. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final chlorinated product.

Caption: Mechanism of electrophilic aromatic chlorination using NCS.

Experimental Protocols

The following protocols are synthesized from patent literature and represent a common pathway for producing derivatives of the target compound.[6][9] Safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

Protocol 1: Synthesis of Methyl 4-amino-2-methoxybenzoate

Causality: This initial step converts the starting p-aminosalicylic acid into a key intermediate. Both the carboxylic acid and the phenolic hydroxyl group are methylated simultaneously using dimethyl sulfate under basic conditions. This protects the hydroxyl group as a less reactive methoxy ether and creates the methyl ester in one efficient step.[6]

  • Materials & Reagents:

    • p-Aminosalicylic acid

    • Potassium hydroxide (KOH)

    • Dimethyl sulfate (DMS) - Caution: Highly toxic and carcinogenic.

    • Acetone

    • Ethyl acetate

    • Water

  • Procedure:

    • In a reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone and stir to form a solution/suspension.

    • Cool the mixture to 20-30°C.

    • Slowly add dimethyl sulfate dropwise, maintaining the temperature between 20-30°C.

    • Continue stirring the reaction mixture until the starting material is consumed (monitor by TLC).

    • Once the reaction is complete, perform a liquid-liquid extraction using ethyl acetate and water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure (rotary evaporation) to obtain the solid product, Methyl 4-amino-2-methoxybenzoate.[6]

Protocol 2: Chlorination to Methyl 4-amino-5-chloro-2-methoxybenzoate

Causality: This is the critical chlorination step. The methoxy-substituted intermediate from Protocol 1 is dissolved in a polar aprotic solvent, N,N-Dimethylformamide (DMF), which is excellent for solvating the reactants. N-Chlorosuccinimide (NCS) is added as the chlorine source. The reaction is heated to provide the necessary activation energy.[6][9]

  • Materials & Reagents:

    • Methyl 4-amino-2-methoxybenzoate (from Protocol 1)

    • N-Chlorosuccinimide (NCS)

    • N,N-Dimethylformamide (DMF)

    • Ice water

  • Procedure:

    • Dissolve Methyl 4-amino-2-methoxybenzoate in DMF in a reaction flask.

    • Add N-Chlorosuccinimide to the solution.

    • Heat the mixture with stirring to 65-75°C.[6] Some procedures may use a two-step heating profile, for instance, 40°C for 5 hours followed by 65°C for 4 hours, to ensure complete reaction.[9]

    • Monitor the reaction progress via TLC or HPLC.

    • Upon completion, pour the hot reaction mixture into a beaker of ice water. This will cause the product to precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with water and dry it thoroughly to yield Methyl 4-amino-5-chloro-2-methoxybenzoate.[6]

Protocol 3: Selective Demethylation to Obtain Hydroxyl Group (Conceptual)

Causality: To obtain the final target, Methyl 4-amino-5-chloro-2-hydroxy benzoate, from the methoxy intermediate synthesized above, a selective demethylation of the methoxy group at the C-2 position is required without hydrolyzing the methyl ester at C-1. This is a challenging transformation. Reagents like boron tribromide (BBr₃) are often used for cleaving aryl ethers, but conditions must be carefully controlled to preserve the ester. An alternative approach involves hydrolyzing the methoxy intermediate to the corresponding carboxylic acid and then re-esterifying under conditions that do not affect the hydroxyl group. For instance, a procedure describes using sodium hydride and ethyl mercaptan in DMF to demethylate 4-amino-5-chloro-2-methoxybenzoic acid to yield 4-amino-5-chloro-2-hydroxybenzoic acid.[13]

G cluster_workflow Experimental Workflow for Chlorination start Dissolve Reactant in DMF add_ncs Add N-Chlorosuccinimide (NCS) start->add_ncs heat Heat Reaction Mixture (e.g., 65-75°C) add_ncs->heat monitor Monitor Progress (TLC/HPLC) heat->monitor quench Pour into Ice Water (Precipitation) monitor->quench Reaction Complete filter Collect Solid via Vacuum Filtration quench->filter wash_dry Wash with Water & Dry Product filter->wash_dry end Obtain Pure Chlorinated Product wash_dry->end

Sources

Application Notes and Protocols: Methyl 4-amino-5-chloro-2-hydroxybenzoate as a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzoates in Drug Discovery

Methyl 4-amino-5-chloro-2-hydroxybenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its specific substitution pattern—featuring an amine, a chlorine atom, a hydroxyl group, and a methyl ester on a benzene ring—provides multiple reactive sites for chemical modification. This strategic arrangement makes it a critical building block for creating molecules with targeted biological activities.

This document provides a comprehensive guide for researchers and drug development professionals on the properties, synthesis, and application of this intermediate. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and safety.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental to its effective and safe use in a laboratory setting.

PropertyValueSource
CAS Number 129511-06-4[1]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
Appearance White to off-white crystalline powderInferred from related compounds
Storage 2-8°C, Refrigerator, under inert atmosphere[1]
Solubility Soluble in organic solvents like DMF, DMSO; limited solubility in waterInferred from structure
Safety Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.[2][3]Inferred from similar compounds

Core Application: A Precursor to Prokinetic Agents

The primary utility of the substituted aminobenzoic acid scaffold lies in the synthesis of gastrointestinal prokinetic agents. While the closely related methoxy-analogue, 4-amino-5-chloro-2-methoxybenzoic acid, is a more direct and widely cited intermediate for drugs like Itopride, Cisapride, and Mosapride, this compound represents a key precursor to this essential building block.[4] The hydroxyl group offers a versatile handle for derivatization, most commonly methylation, to access the core structure of these pharmaceuticals.

The general synthetic pathway leverages the inherent reactivity of the aminobenzoate core to build the complex side chains responsible for therapeutic activity.

G cluster_0 Synthesis of Core Intermediate cluster_1 Derivatization & API Synthesis A Methyl 4-amino- 2-hydroxybenzoate B Methyl 4-amino-5-chloro- 2-hydroxybenzoate (Topic Compound) A->B Chlorination (NCS) C Methyl 4-amino-5-chloro- 2-methoxybenzoate B->C Methylation (DMS) D Amide Coupling with Functionalized Amine C->D E Prokinetic Agents (e.g., Itopride, Cisapride) D->E

Caption: General synthetic workflow from precursor to final API.

The structural relationship highlights how the title compound is a critical node in the synthetic network leading to potent 5-HT₄ receptor agonists and dopamine D₂ receptor antagonists, which are the mechanisms of action for many prokinetic drugs.[5]

G A This compound OH NH₂ Cl B Methyl 4-amino-5-chloro-2-methoxybenzoate OCH₃ NH₂ Cl A:f0->B:f0 C Itopride OCH₃ Amide Linkage Cl B:f1->C:f1

Sources

Application Notes and Protocols for the Analytical Determination of Methyl 4-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-amino-5-chloro-2-hydroxybenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical industries.[1] As with any compound intended for these sectors, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This document provides a comprehensive guide to the analytical methodologies for this compound, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are grounded in established analytical principles and are designed to be self-validating, ensuring robust and reliable results.

The molecular structure of this compound, with its amino, chloro, hydroxyl, and methyl ester functional groups, presents unique analytical challenges and opportunities. This guide will explore the application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, for the comprehensive analysis of this molecule.

I. Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is proposed here, leveraging the compound's moderate polarity.

Principle of the Method:

Reverse-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used to elute the analytes from the column. By adjusting the composition of the mobile phase, the retention of this compound can be controlled to achieve separation from potential impurities.

Diagram of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Filter->Injector Mobile_Phase Mobile Phase (Methanol:Water) Pump Pump Mobile_Phase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Experimental Protocol:

1. Reagents and Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • 0.1 N Hydrochloric acid (for pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase Methanol : Water (45:55 v/v), pH adjusted to 4.8 with 0.1 N HClThis composition provides a good balance of polarity for the retention and elution of the analyte on a C18 column.[2] Adjusting the pH can help to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good separation efficiency and reasonable run times.[2]
Column Temperature Ambient or 25 °CMaintaining a consistent temperature is crucial for reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds, providing good sensitivity.[2]
Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overloading.[2]

4. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to monitor include:

  • Tailing factor: Should be less than 2.

  • Theoretical plates: Should be greater than 2000.

  • Relative Standard Deviation (RSD) of peak areas: Should be less than 2% for replicate injections.

6. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

  • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the presence of polar functional groups (hydroxyl and amino), direct analysis of this compound by GC can be challenging. Derivatization is often necessary to increase volatility and improve chromatographic performance.

Principle of the Method:

Derivatization with an agent like methyl chloroformate (MCF) can convert the polar -OH and -NH2 groups into less polar, more volatile derivatives suitable for GC analysis.[3] The sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.

Diagram of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Derivatization Derivatization (e.g., with MCF) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injector GC Inlet Extraction->Injector Column Capillary Column (e.g., DB-5) Injector->Column MS_Detector Mass Spectrometer Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Library_Search Library Search & Identification Mass_Spectrum->Library_Search

Caption: Workflow for GC-MS analysis of this compound.

Experimental Protocol:

1. Reagents and Materials:

  • This compound

  • Methyl chloroformate (MCF)

  • Pyridine

  • Methanol

  • Chloroform

  • Anhydrous sodium sulfate

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

3. Derivatization Procedure:

  • Dissolve a small amount of the sample in a mixture of pyridine and methanol.

  • Add methyl chloroformate dropwise while cooling the mixture in an ice bath.

  • After the reaction is complete, add water and extract the derivative with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it before injection.

4. GC-MS Conditions:

ParameterRecommended SettingRationale
Inlet Temperature 280 °CEnsures complete vaporization of the derivatized analyte.[4]
Injection Mode Splitless (1 µL)Suitable for trace analysis and ensures that the entire sample is transferred to the column.[4]
Carrier Gas Helium at a constant flow of 1.1 mL/minAn inert carrier gas that provides good chromatographic efficiency.[4]
Oven Temperature Program Start at 70 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 minA temperature program that allows for the separation of the derivatized analyte from other components.
MS Transfer Line Temp 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temperature 230 °COptimizes the ionization process.
Mass Range 50-500 amuCovers the expected mass range of the derivatized analyte and its fragments.

5. Data Analysis:

  • The total ion chromatogram (TIC) will show the separation of different components in the sample.

  • The mass spectrum of the peak corresponding to the derivatized this compound can be used for identification by comparing it to a spectral library or by interpreting the fragmentation pattern.

  • For quantitative analysis, a calibration curve can be prepared using a derivatized standard.

II. Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques provide valuable information about the chemical structure of this compound, confirming its identity and providing insights into its functional groups.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle of the Method:

Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule. The resulting spectrum is a unique fingerprint of the compound.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200O-H stretch (broad)Phenolic -OH
3300-3100N-H stretchAmino (-NH₂)
~1700C=O stretchEster (-COOCH₃)
~1600N-H bendAmino (-NH₂)
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchEster and Phenol
~800C-Cl stretchChloro group

Experimental Protocol:

1. Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, if the sample is soluble, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a suitable solvent.

2. Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Interpretation:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Compare the obtained spectrum with a reference spectrum if available.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the carbon and hydrogen atoms.

Principle of the Method:

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals for chemically non-equivalent nuclei.

Expected ¹H NMR Signals (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.0Singlet1HPhenolic -OH
~7.5Singlet1HAromatic C-H
~6.5Singlet1HAromatic C-H
~5.0Broad Singlet2HAmino -NH₂
~3.8Singlet3HMethyl (-OCH₃)

Expected ¹³C NMR Signals (in DMSO-d₆):

  • ~168 ppm: Carbonyl carbon of the ester.

  • ~150-110 ppm: Aromatic carbons.

  • ~52 ppm: Methyl carbon of the ester.

Experimental Protocol:

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Standard acquisition parameters are typically used, but may need to be optimized for the specific sample and instrument.

3. Data Interpretation:

  • Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum to assign the signals to the different protons in the molecule.

  • Use the ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further confirm the structural assignments.

III. Summary of Analytical Methods

Analytical TechniquePurposeKey Information Obtained
HPLC Purity assessment and quantitative analysisRetention time, peak area, % purity
GC-MS Identification and quantification of volatile impuritiesRetention time, mass spectrum, fragmentation pattern
FTIR Functional group identificationCharacteristic absorption bands
NMR Structural elucidation and confirmationChemical shifts, integration, coupling constants

IV. Conclusion

The analytical methods described in this guide provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for unambiguous identification, robust purity determination, and accurate quantification. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix. Adherence to good laboratory practices and proper method validation are essential for ensuring the generation of reliable and defensible analytical data in research, development, and quality control settings.

References

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. Available at: [Link]

  • ASEAN. (2017). IDENTIFICATION AND DETERMINATION OF 2-PHENOXYETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4-HYDROXYBENZOATE IN COSMETIC PRODUCTS BY HPLC. ACM 004.
  • ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of metabolites of Methyl Orange by GC-MS (A) and LC-MS (B) analysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • LCGC International. (2017). Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids. Retrieved from [Link]

  • wwjmrd. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • MDPI. (n.d.). Cortisone Analysis by FTIR Spectroscopy: In Vitro Study. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Retrieved from [Link]

  • IJRPR. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). Methyl2-chloro-5-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • NIH. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • NIH. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometric Analysis of Methyl 4-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of Methyl 4-amino-5-chloro-2-hydroxybenzoate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Aimed at researchers, scientists, and professionals in drug development, this document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies are designed to ensure high sensitivity, selectivity, and reproducibility, critical for pharmaceutical analysis. This guide also delves into the predicted fragmentation pathways of the molecule, offering a robust foundation for method development and structural elucidation.

Introduction: The Significance of Analyzing this compound

This compound is a substituted aromatic compound with functional groups—amine, chloro, hydroxyl, and methyl ester—that make it a molecule of interest in pharmaceutical and chemical synthesis. Its structural complexity necessitates precise and reliable analytical methods for identification, quantification, and quality control. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for these purposes, offering unparalleled sensitivity and selectivity.[1][2] This application note serves as a practical guide for developing and validating a robust LC-MS/MS method for this specific analyte.

The structure of this compound (CAS Number: 129511-06-4) presents unique analytical challenges and opportunities. The presence of a primary amine and a phenolic hydroxyl group makes it amenable to electrospray ionization (ESI), a soft ionization technique ideal for small, polar molecules.[3][4] Understanding its behavior in the mass spectrometer is key to developing a successful analytical method.

Predicted Mass Spectrometric Behavior and Fragmentation

A thorough understanding of the molecule's ionization and fragmentation is fundamental to developing a selective and sensitive MS method. Based on its chemical structure and established fragmentation patterns of similar compounds, we can predict the behavior of this compound under typical ESI-MS/MS conditions.[5][6][7]

Ionization and the Molecular Ion

Given the presence of a basic amino group, positive-ion electrospray ionization ([M+H]⁺) is the preferred mode for sensitive detection. The calculated monoisotopic mass of the neutral molecule (C₈H₈ClNO₃) is approximately 201.02 Da. Therefore, the protonated molecular ion [M+H]⁺ is expected at an m/z of approximately 202.02. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a significant M+2 peak (approximately one-third the intensity of the M peak), which is a key diagnostic feature.

Property Value Source
Chemical Formula C₈H₈ClNO₃
Monoisotopic Mass ~201.02 DaCalculated
Predicted [M+H]⁺ ~202.02 m/zCalculated
Predicted [M+2+H]⁺ ~204.02 m/zCalculated
Predicted Fragmentation Pathways (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID) of the precursor ion. For the protonated this compound, several fragmentation pathways can be anticipated, primarily involving the loss of small neutral molecules from the ester and amino functional groups.

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters is the neutral loss of methanol (32 Da). This would result in a prominent product ion at an m/z of approximately 170.00.

  • Loss of Water (H₂O): The presence of a hydroxyl group can lead to the loss of a water molecule (18 Da), yielding a fragment ion at an m/z of approximately 184.01.

  • Decarboxylation (Loss of CO₂): While less common directly from the protonated molecule, decarboxylation of fragment ions can occur.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amino group is a characteristic fragmentation for amines, though less likely to be the primary fragmentation in this aromatic system.[7]

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation_pathway parent [M+H]⁺ m/z ≈ 202.02 frag1 [M+H - CH₃OH]⁺ m/z ≈ 170.00 parent->frag1 - CH₃OH (32 Da) frag2 [M+H - H₂O]⁺ m/z ≈ 184.01 parent->frag2 - H₂O (18 Da)

Caption: Predicted fragmentation of protonated this compound.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results, aiming to minimize matrix effects and ensure the analyte is in a suitable solvent for injection.[8][9]

Protocol: Standard Solution and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation (from a solid matrix): a. Accurately weigh the sample matrix. b. Perform a solvent extraction using a solvent in which the analyte is soluble (e.g., methanol or acetonitrile). Sonication can aid in extraction efficiency. c. Centrifuge the extract to pellet any insoluble material.[10] d. Take an aliquot of the supernatant and dilute it with the initial mobile phase to bring the analyte concentration within the calibration range. e. Filter the final diluted sample through a 0.22 µm syringe filter prior to injection.

sample_prep_workflow cluster_solids Solid Sample cluster_dilution Dilution & Filtration s1 Weigh Sample s2 Solvent Extraction (e.g., Methanol) s1->s2 s3 Centrifuge s2->s3 s4 Collect Supernatant s3->s4 d1 Dilute with Mobile Phase s4->d1 d2 Filter (0.22 µm) d1->d2 lcms lcms d2->lcms Inject into LC-MS/MS

Sources

Application Notes and Protocols: The Pharmaceutical Utility of Methyl 4-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

Methyl 4-amino-5-chloro-2-hydroxybenzoate is a substituted aromatic compound belonging to the aminobenzoic acid class. While not typically an active pharmaceutical ingredient (API) in its own right, its true value in the pharmaceutical industry lies in its role as a highly versatile synthetic intermediate or building block. Its unique arrangement of functional groups—an amine, a chlorine atom, a hydroxyl group, and a methyl ester on a benzene ring—provides multiple reactive sites for chemical modification. This allows medicinal chemists to strategically build more complex molecules with desired pharmacological activities.

This guide will provide an in-depth look at the applications of this compound as a precursor in the synthesis of various classes of therapeutic agents. We will explore its role in the development of prokinetic agents, antivirals, and anticancer therapies, and provide detailed protocols for its derivatization.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 129511-06-4Sigma-Aldrich
Molecular Formula C₈H₈ClNO₃PubChem
Molecular Weight 201.61 g/mol PubChem
Appearance White to off-white powder/crystalsN/A
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO.N/A

Pharmaceutical Significance and Applications

The strategic importance of this compound is best understood by examining the drug classes synthesized from it or its close derivatives. The primary utility often involves the modification of its hydroxyl and amine groups to generate more complex scaffolds.

Key Intermediate for Prokinetic Agents

One of the most significant applications of this scaffold is in the synthesis of gastroprokinetic agents. The closely related compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a crucial intermediate for several "pride" drugs, including cisapride, which enhance gastrointestinal motility.[1] this compound can be readily converted to this key intermediate through methylation of the hydroxyl group.

The general synthetic strategy involves protecting the amine, methylating the hydroxyl group, and then coupling the resulting acid with an appropriate amine side chain to yield the final API.

G A Methyl 4-amino-5-chloro- 2-hydroxybenzoate B Methylation of Phenolic -OH A->B C Methyl 4-amino-5-chloro- 2-methoxybenzoate B->C D Ester Hydrolysis C->D E 4-amino-5-chloro- 2-methoxybenzoic acid (Key Intermediate) D->E F Amide Coupling with Side Chain Amine E->F G Prokinetic Drug (e.g., Cisapride) F->G

Caption: Synthetic pathway to prokinetic agents.

Scaffold for Novel Antiviral Therapeutics

The substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide scaffold has demonstrated potent activity against Respiratory Syncytial Virus (RSV).[2] While not a direct derivative of the methyl ester, this highlights the therapeutic potential of the core 4-amino-5-chloro-2-hydroxybenzoic acid structure. By hydrolyzing the ester of our title compound and coupling it with various substituted anilines, a library of potential antiviral compounds can be generated. These compounds have been shown to inhibit RSV replication and associated inflammatory responses, making this scaffold a promising starting point for the development of new anti-RSV drugs.[2]

G scaffold This compound Ester Hydrolysis Amide Coupling with diverse Amines (R-NH2) derivatives Library of N-substituted 4-amino-5-chloro-2-hydroxybenzamides scaffold:f2->derivatives Diversification screening Biological Screening (e.g., Anti-RSV Assay) derivatives->screening hit Lead Compound for Antiviral Drug screening->hit Hit Identification G A Fragment Library (including title compound) B Biophysical Screening (SPR, NMR, ITC) A->B C Hit Identification & Affinity Measurement B->C D X-ray Crystallography (Co-crystal Structure) C->D E Structure-Guided Chemical Synthesis D->E F Optimized Lead Compound E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-5-chloro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your synthetic yield and purity.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The inherent reactivity of the starting materials and the potential for side reactions can often lead to challenges in achieving high yields and purity. This guide provides a systematic approach to troubleshooting the synthesis, focusing on a reliable three-step method starting from methyl 4-amino-2-hydroxybenzoate.

Overall Synthetic Workflow

The recommended synthetic route involves three key stages: N-acetylation to protect the amino group, selective chlorination at the 5-position, and subsequent deprotection of the amino group. This strategy is designed to control the regioselectivity of the chlorination and minimize the formation of unwanted byproducts.

Synthesis_Workflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Selective Chlorination cluster_2 Step 3: Deprotection A Methyl 4-amino-2-hydroxybenzoate B Methyl 4-acetamido-2-hydroxybenzoate A->B Acetyl Chloride, Sodium Bicarbonate C Methyl 4-acetamido-5-chloro-2-hydroxybenzoate B->C NCS, DMF D This compound C->D Acidic or Basic Hydrolysis

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before chlorination?

The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution reactions. Direct chlorination of methyl 4-amino-2-hydroxybenzoate would likely lead to multiple chlorination products and potential oxidation of the aniline moiety, resulting in a low yield of the desired monochlorinated product.[1][2] By converting the amino group to an acetamido group (-NHCOCH₃), its activating effect is moderated, which allows for more controlled and selective chlorination at the position ortho to the hydroxyl group and meta to the acetamido group (the 5-position).[3]

Q2: What is the best chlorinating agent for this synthesis?

N-Chlorosuccinimide (NCS) is the recommended chlorinating agent for this reaction.[4][5][6] It is a mild and selective electrophilic chlorinating agent that is easier to handle compared to chlorine gas.[7][8] Using NCS in a suitable solvent like N,N-dimethylformamide (DMF) provides good control over the reaction and minimizes over-chlorination.[4][9]

Q3: How can I monitor the progress of each reaction step?

Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material and, if available, the expected product, you can visually track the consumption of the reactant and the formation of the product. A suitable mobile phase for TLC analysis would typically be a mixture of ethyl acetate and hexane.

Q4: What are the critical parameters to control for a high yield?
ParameterStep 1: N-AcetylationStep 2: ChlorinationStep 3: Deprotection
Temperature 0°C to room temperature[10]30-80°C[4]Reflux (acidic/basic)
Stoichiometry Slight excess of acetyl chloride1.0-1.1 equivalents of NCS[5]Excess acid or base
Reaction Time 2-4 hours[10]3-8 hours[4]Monitor by TLC
Solvent Ethyl acetate/water[10]DMF[4]Methanol/Water or Ethanol/Water

Troubleshooting Guide

Issue 1: Low Yield in N-Acetylation Step
  • Symptom: Significant amount of starting material (methyl 4-amino-2-hydroxybenzoate) remains after the reaction.

  • Potential Cause 1: Incomplete reaction. The reaction may not have gone to completion due to insufficient reaction time or low temperature.

  • Solution 1: Ensure the reaction is stirred for the recommended duration and allowed to warm to room temperature after the addition of acetyl chloride.[10] Monitor the reaction by TLC until the starting material is no longer visible.

  • Potential Cause 2: Hydrolysis of acetyl chloride. Acetyl chloride is highly reactive with water. If the reagents or solvent are not handled properly, it can hydrolyze before reacting with the amino group.

  • Solution 2: Use anhydrous ethyl acetate and add the acetyl chloride dropwise to the cooled reaction mixture containing the amine and sodium bicarbonate.[10]

  • Potential Cause 3: Inefficient extraction. The product may be partially lost during the work-up if the extraction is not performed efficiently.

  • Solution 3: Perform multiple extractions with ethyl acetate and wash the combined organic layers with brine to remove any remaining water-soluble impurities.

Issue 2: Formation of Multiple Products in Chlorination Step
  • Symptom: TLC analysis shows multiple spots in addition to the desired product.

  • Potential Cause 1: Over-chlorination. Using an excess of NCS or prolonged reaction times can lead to the formation of dichlorinated byproducts.

  • Solution 1: Use a stoichiometric amount of NCS (1.0 to 1.1 equivalents).[5] Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.

  • Potential Cause 2: Unwanted side reactions. The reaction temperature might be too high, leading to decomposition or other side reactions.

  • Solution 2: Maintain the reaction temperature within the recommended range (e.g., starting at a lower temperature and gradually increasing).[4] A patent for a similar compound suggests a two-stage heating process (e.g., 30-45°C followed by 60-80°C) to control the reaction.[4]

Chlorination_Issues A Chlorination of Methyl 4-acetamido-2-hydroxybenzoate B Desired Product: Methyl 4-acetamido-5-chloro- 2-hydroxybenzoate A->B 1.0-1.1 eq. NCS Controlled Temp. C Side Product: Dichlorinated Species A->C >1.1 eq. NCS Prolonged Time D Side Product: Other Impurities A->D High Temperature

Caption: Controlling side reactions in the chlorination step.

Issue 3: Hydrolysis of the Methyl Ester during Deprotection
  • Symptom: The final product contains the carboxylic acid (4-amino-5-chloro-2-hydroxybenzoic acid) as a significant impurity.

  • Potential Cause: Non-selective hydrolysis. The conditions used for the deacetylation of the amino group are also harsh enough to hydrolyze the methyl ester. Amide hydrolysis is generally more difficult than ester hydrolysis, but with prolonged heating in strong acid or base, ester hydrolysis can occur.[11][12]

  • Solution 1: Milder acidic conditions. Attempt the deprotection using milder acidic conditions, for example, by refluxing in a mixture of methanol and dilute hydrochloric acid. Monitor the reaction carefully by TLC to stop it as soon as the acetylated intermediate is consumed.

  • Solution 2: Alternative deprotection method. Consider using a non-hydrolytic method for deprotection. A procedure using thionyl chloride and pyridine in 1,2-dichloroethane at ambient temperature has been reported for the deprotection of acetyl groups on amino functions and could be a viable alternative.[13]

Experimental Protocols

Step 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate
  • In a round-bottom flask, dissolve methyl 4-amino-2-hydroxybenzoate in a mixture of ethyl acetate and water.[10]

  • Add sodium bicarbonate to the solution and cool the mixture to 0°C with an ice bath.[10]

  • Slowly add acetyl chloride dropwise to the stirred mixture, maintaining the temperature below 5°C.[10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure methyl 4-acetamido-2-hydroxybenzoate.

Step 2: Synthesis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
  • In a reaction vessel, dissolve methyl 4-acetamido-2-hydroxybenzoate in N,N-dimethylformamide (DMF).[4]

  • Add N-chlorosuccinimide (NCS) (1.0-1.1 molar equivalents) to the solution.[4][5]

  • Slowly heat the reaction mixture to 30-45°C and maintain for 4-6 hours.[4]

  • Further, heat the mixture to 60-80°C and stir for another 3-5 hours.[4]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash it thoroughly with water, and dry it to obtain crude methyl 4-acetamido-5-chloro-2-hydroxybenzoate.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of this compound (Deprotection)
  • Suspend the crude methyl 4-acetamido-5-chloro-2-hydroxybenzoate in a mixture of methanol and dilute hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the deprotection is complete, cool the reaction mixture and neutralize it carefully with a base such as sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

References

  • CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | P
  • Elaboration of a Method for Synthesis for Methyl p-Hydroxylbenzoate, a Food Preservative P-Hydroxybenzoic Acid and its Ester - CABI Digital Library.
  • Benzoic acid, 4-(acetylamino)-3-bromo-5-chloro-2-hydroxy-, methyl ester - PubChem.
  • 17.4: Hydrolysis of Esters and Amides - Chemistry LibreTexts.
  • 2-(N-acetyl-N-methyl amino)
  • WO1993020038A1 - Selective n-acylation of amino alcohols - Google P
  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine - CABI Digital Library.
  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube.
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC - NIH.
  • United States P
  • Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Applic
  • Hydrolysis of Esters and Amides | Dalal Institute.
  • Selective anomeric acetylation of unprotected sugars in w
  • Methyl 4-acetamido-5-chloro-2-methoxybenzo
  • Methyl Esters - Organic Chemistry Portal.
  • Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communic
  • Exploring the Synthesis and Applications of Methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-28-1) - NINGBO INNO PHARMCHEM CO.,LTD.
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.
  • METHYL 4-ACETAMIDO-2-HYDROXYBENZO
  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal.
  • Total Synthesis of Okeaniamide A | Organic Letters - ACS Public
  • 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem.
  • Chemoselective Hydrolysis of Amides in the Presence of Esters by Copper(II)/Glyoxal: Metal - American Chemical Society.
  • Methyl 4-acetamido-5-chloro-2-methoxybenzo
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - International Science Community Associ
  • Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism - PubMed.
  • Acetyl group for proper protection of β-sugar-amino acids used in SPPS - PMC - NIH.
  • Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst | Request PDF - ResearchG
  • Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organoc
  • Synthesis of methyl 4-hydroxybenzo
  • Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents...
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube.

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Navigating the Purification of Methyl 4-amino-5-chloro-2-hydroxybenzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting the purification of Methyl 4-amino-5-chloro-2-hydroxybenzoate. Drawing on established chemical principles and field-proven insights, this document aims to equip researchers with the necessary knowledge to overcome common challenges, optimize purification protocols, and ensure the high purity of this critical chemical intermediate.

I. Understanding the Compound and Potential Impurities

This compound is a substituted aromatic ester. Its purification is often a critical step following its synthesis, which typically involves the esterification of 4-amino-5-chloro-2-hydroxybenzoic acid. The nature of the synthesis dictates the likely impurities that may be present in the crude product.

Common Impurity Profile:

  • Unreacted Starting Materials: Residual 4-amino-5-chloro-2-hydroxybenzoic acid is a common impurity.

  • Byproducts of Synthesis: Side reactions can lead to the formation of various byproducts, including regioisomers or products of over-chlorination if the synthesis starts from a less substituted precursor.

  • Reagents and Catalysts: Traces of acids or other catalysts used in the esterification process may remain.

  • Solvent Residues: Inadequate drying can leave residual solvents from the reaction or initial workup.

  • Degradation Products: The compound may be susceptible to degradation under harsh conditions (e.g., high heat, extreme pH), leading to colored impurities.

A general workflow for the purification and analysis of this compound is outlined below.

Purification Workflow Crude_Product Crude this compound Initial_Assessment Initial Purity Assessment (e.g., TLC, HPLC) Crude_Product->Initial_Assessment Purification_Method Choice of Purification Method Initial_Assessment->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization For relatively pure samples with good crystallinity Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography For complex mixtures or to remove closely related impurities Purity_Analysis Purity Analysis (e.g., HPLC, NMR, MS) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Meets Purity Specifications

Caption: General workflow for the purification of this compound.

II. Troubleshooting Recrystallization

Recrystallization is a powerful and commonly used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or a high concentration of impurities depressing the melting point.

  • Causality: The compound is likely supersaturated and melting in the hot solvent.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point. For polar compounds, adding a slightly more polar solvent can help.

    • Allow the solution to cool more slowly. Rapid cooling can favor oil formation. Insulate the flask to encourage gradual cooling.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.

    • Add a seed crystal of the pure compound if available.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A2: This typically indicates that the solution is not supersaturated, meaning either too much solvent was used or the compound is very soluble even at low temperatures.

  • Causality: The concentration of the compound is below its saturation point at the lower temperature.

  • Troubleshooting Steps:

    • Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out of the hot solution.

    • Induce crystallization. Try scratching the flask or adding a seed crystal.

    • If using a mixed solvent system, you may have too much of the "good" solvent. Add a small amount of the "poor" solvent dropwise to the cold solution until turbidity persists, then warm slightly to redissolve and cool slowly.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

  • Causality: A significant portion of the product remains dissolved in the mother liquor.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent used to dissolve the crude product. Use just enough to fully dissolve the compound at the solvent's boiling point.

    • Prevent premature crystallization. Preheat the funnel and receiving flask before hot filtration to prevent the solution from cooling and depositing crystals on the filter paper.

    • Cool the filtrate thoroughly. Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation.

    • Consider a different solvent. If the compound is still too soluble in the chosen solvent at low temperatures, a solvent in which it is less soluble may be required.

Protocol: Recrystallization of this compound

A common and effective method for purifying related compounds is recrystallization from a mixed solvent system, such as ethanol and water.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated charcoal and any insoluble impurities.

  • Addition of Anti-Solvent: To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them thoroughly.

Solvent Selection for Recrystallization:

Solvent/SystemRationale
Ethanol/WaterA good general-purpose mixed solvent system for moderately polar compounds. The compound is typically soluble in hot ethanol and less soluble in water.
Methanol/WaterSimilar to ethanol/water, can be an effective alternative.
Ethyl Acetate/HexaneSuitable if the compound is more soluble in ethyl acetate and less soluble in hexane.

III. Troubleshooting Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: My compounds are not separating well on the column (poor resolution). What can I do?

A1: Poor resolution can be caused by several factors, including an inappropriate solvent system, improper column packing, or overloading the column.

  • Causality: The components of the mixture are moving down the column at similar rates.

  • Troubleshooting Steps:

    • Optimize the mobile phase. The polarity of the solvent system is crucial. For normal-phase chromatography (e.g., silica gel), a less polar solvent will slow down the elution of polar compounds. Use thin-layer chromatography (TLC) to find a solvent system that gives good separation of the spots with the desired compound having an Rf value of approximately 0.25-0.35.

    • Improve column packing. A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the stationary phase is packed uniformly.

    • Reduce the sample load. Overloading the column is a common cause of poor separation. Use a smaller amount of crude material.

    • Increase the column length. A longer column provides more surface area for interactions, which can improve separation.

Q2: The compound is taking a very long time to elute from the column, or it's not eluting at all.

A2: This indicates that the mobile phase is not polar enough to move the compound down the column.

  • Causality: The compound has a strong affinity for the stationary phase and a low affinity for the mobile phase.

  • Troubleshooting Steps:

    • Increase the polarity of the mobile phase. For normal-phase chromatography, gradually increase the proportion of the more polar solvent in the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Consider a different stationary phase. If the compound is very polar, a more polar stationary phase like alumina or a reverse-phase silica gel might be more appropriate.

Q3: The bands are streaking or tailing on the column.

A3: Tailing can be caused by the compound being too soluble in the stationary phase, overloading the column, or interactions between the compound and the stationary phase.

  • Causality: The compound is not moving through the column in a tight band.

  • Troubleshooting Steps:

    • Adjust the mobile phase. Adding a small amount of a more polar solvent or a modifier (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can sometimes reduce tailing.

    • Ensure the sample is applied in a concentrated band. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Protocol: Column Chromatography of this compound

For more challenging purifications, column chromatography on silica gel is a suitable method.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent) and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Eluent System Selection:

Solvent SystemPolarityApplication
Hexane/Ethyl AcetateLow to MediumA versatile system for a wide range of compounds. The ratio can be adjusted to achieve the desired separation.
Dichloromethane/MethanolMedium to HighSuitable for more polar compounds that do not elute with hexane/ethyl acetate.

IV. Purity Assessment

After purification, it is essential to assess the purity of the this compound.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for determining purity. A reverse-phase C18 column with a mobile phase of methanol and water is often a good starting point.[1][2]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help identify impurities.

Purity_Analysis_Methods Purified_Product Purified Product TLC Thin-Layer Chromatography (TLC) Purified_Product->TLC Qualitative Check HPLC High-Performance Liquid Chromatography (HPLC) Purified_Product->HPLC Quantitative Analysis NMR Nuclear Magnetic Resonance (NMR) Purified_Product->NMR Structural Verification MS Mass Spectrometry (MS) Purified_Product->MS Molecular Weight Confirmation Final_Purity Final Purity Confirmation TLC->Final_Purity HPLC->Final_Purity NMR->Final_Purity MS->Final_Purity

Sources

Technical Support Center: Methyl 4-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the stability and storage of Methyl 4-amino-5-chloro-2-hydroxybenzoate. It is designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

The solid compound should be stored in a refrigerator at 2-8°C for optimal stability.[1][2]

Q2: How should I handle the compound upon receipt?

Upon receiving the shipment, which is typically at ambient temperature, it is crucial to transfer the product to a refrigerator (2-8°C) for long-term storage.[1][2] Visually inspect the container for any signs of damage or leakage.

Q3: Is this compound sensitive to light?

Q4: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color or the appearance of clumping. As a substituted aminophenol, oxidation can be a potential degradation pathway, which often results in the formation of colored impurities.[5][6][7] If you observe any significant change in the physical appearance of the solid, it is advisable to verify its purity before use.

Q5: What solvents are compatible with this compound for preparing stock solutions?

While specific solubility data is limited, based on the structure, polar organic solvents such as DMSO and DMF are likely to be suitable for preparing stock solutions. For aqueous buffers, the stability of the ester group needs to be considered, as hydrolysis can occur, especially at non-neutral pH.[2][8] It is recommended to prepare fresh aqueous solutions or store them at low temperatures for short periods.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that the solid compound has been consistently stored at 2-8°C and protected from light. Consider re-evaluating the purity of your current stock.
Precipitate formation in stock solution Poor solubility or solution instability.Ensure the chosen solvent is appropriate and the concentration is within the solubility limit. For long-term storage, consider aliquoting and freezing stock solutions. If using aqueous buffers, prepare fresh solutions for each experiment.
Appearance of color in the solid or solution Oxidation of the aminophenol moiety.This is a sign of degradation. Discard the discolored material and use a fresh, properly stored sample. To prevent this, minimize exposure to air and light.
Loss of activity in biological assays Hydrolysis of the methyl ester group.Be mindful of the pH of your experimental buffers. Ester hydrolysis is accelerated at both acidic and basic pH.[2][8] If possible, maintain a neutral pH and use freshly prepared solutions.

Stability and Storage Summary

Parameter Recommendation Rationale
Storage Temperature (Solid) 2-8°C (Refrigerator)[1][2]To minimize the rate of potential degradation reactions.
Light Exposure Store in a light-protected container (e.g., amber vial).The phenolic structure suggests potential sensitivity to light.[1][3][4]
Moisture Store in a tightly sealed container in a dry environment.To prevent hydrolysis of the ester and potential degradation of the aromatic amine.
Air Exposure Minimize exposure to air. Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.The aminophenol moiety is susceptible to oxidation.[5][6][7]
Stock Solution Storage (in organic solvent) Store in small aliquots at -20°C or -80°C.To maintain stability and avoid repeated freeze-thaw cycles.
Aqueous Solution Stability Prepare fresh for each use.The ester group is susceptible to hydrolysis in aqueous solutions.[2][8]

Experimental Workflow: Handling and Storage Protocol

G cluster_receiving Receiving cluster_storage Storage cluster_solution Solution Preparation cluster_use Experimental Use cluster_troubleshooting Troubleshooting receive Receive Shipment (Ambient Temperature) inspect Visually Inspect Container receive->inspect store_solid Store Solid at 2-8°C in Dark & Dry Place inspect->store_solid No Damage degradation Signs of Degradation? (e.g., Color Change) inspect->degradation Damage Observed weigh Weigh Solid in Low Light Conditions store_solid->weigh store_solid->degradation During Storage dissolve Dissolve in Suitable Organic Solvent (e.g., DMSO) weigh->dissolve use_fresh Use Solution Immediately or Aliquot dissolve->use_fresh store_solution Store Aliquots at -20°C or -80°C use_fresh->store_solution For Future Use degradation->weigh No discard Discard and Use Fresh Stock degradation->discard Yes

Caption: Decision workflow for handling and storing this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible, although specific studies on this molecule are not extensively available.

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products MHC This compound hydrolysis Hydrolysis (H₂O, acid/base) MHC->hydrolysis oxidation Oxidation (O₂, light) MHC->oxidation photodegradation Photodegradation (UV light) MHC->photodegradation acid 4-amino-5-chloro-2-hydroxybenzoic acid + Methanol hydrolysis->acid quinone Quinone-imine derivatives (Colored) oxidation->quinone ring_cleavage Ring-cleavage products photodegradation->ring_cleavage

Caption: Plausible degradation pathways for this compound.

References

  • ACS Publications. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

  • Chemistry Stack Exchange. (2023, August 20). Why does p-aminophenol oxidize in acid solution. Retrieved January 24, 2026, from [Link]

  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved January 24, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Retrieved January 24, 2026, from [Link]

  • MDPI. (2022). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Retrieved January 24, 2026, from [Link]

  • PubMed. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
  • ResearchGate. (2010). The chlorination of 4-amino-2-hydroxy-benzoic acid. Retrieved January 24, 2026, from [Link]

  • PubMed. (2009). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). o-aminophenol oxidase. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. Retrieved January 24, 2026, from [Link]

  • SciELO. (2015). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved January 24, 2026, from [Link]

  • Goa University. (n.d.). ortho and para-aminobenzoic acids. Retrieved January 24, 2026, from [Link]

  • ScienceDirect. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Retrieved January 24, 2026, from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved January 24, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved January 24, 2026, from [Link]

  • Frontiers. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2013). Photocatalytic degradation of phenolic compounds with new TiO 2 catalysts. Retrieved January 24, 2026, from [Link]

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Technical Support Center: HPLC Method Troubleshooting for Methyl 4-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Methyl 4-amino-5-chloro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during method development, validation, and routine analysis. The inherent physicochemical properties of this analyte—possessing both a basic amino group and an acidic phenolic hydroxyl group—present unique chromatographic challenges. This resource provides in-depth, cause-and-effect explanations and systematic solutions to ensure robust and reliable results.

Part 1: Foundational Knowledge & Initial Method Setup

A successful analysis begins with understanding the analyte and establishing a sound starting point for your method.

FAQ: What are the key physicochemical properties of this compound that influence its HPLC analysis?

Understanding the analyte's structure is critical for anticipating and troubleshooting chromatographic behavior. The molecule contains several functional groups that dictate its interaction with the stationary and mobile phases.

  • Amino Group (-NH₂): This is a basic functional group. At a mobile phase pH below its pKa, it will be protonated (-NH₃⁺). This positive charge can lead to strong electrostatic interactions with negatively charged residual silanols on the surface of silica-based columns, a primary cause of peak tailing.[1][2]

  • Phenolic Hydroxyl Group (-OH): This group is weakly acidic. At a mobile phase pH above its pKa, it will be deprotonated (-O⁻), increasing the compound's polarity and potentially altering its retention characteristics.

  • Aromatic Ring & Methyl Ester: These components contribute to the molecule's hydrophobicity, making it well-suited for retention on reversed-phase columns like C8 or C18.

Table 1: Physicochemical Properties of a Structurally Related Compound (For Estimation) Note: Specific experimental data for this compound is not readily available. Properties are estimated based on similar structures like 4-Amino-5-chloro-2-methoxybenzoic acid.

PropertyEstimated Value / CharacteristicChromatographic Implication
Molecular Weight~217.6 g/mol Influences diffusion and detection properties.
pKa (Amino Group)~3-4 (Estimated)Highly sensitive to pH in this range. Operating below pH 3 is key to protonating this group and minimizing silanol interactions.[3]
pKa (Hydroxyl Group)~8-10 (Estimated)Less likely to be a factor in typical reversed-phase acidic mobile phases.
LogP~2.0-2.5 (Estimated)Indicates moderate hydrophobicity, suitable for C18 columns.
FAQ: What is a good starting point for an HPLC method for this compound?

A robust starting method minimizes known potential problems, primarily the interaction between the basic amino group and the column. The following parameters are recommended as a scientifically grounded starting point.

Table 2: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale & Justification
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmModern, high-purity silica columns have a lower concentration of active silanol sites. End-capping further shields these sites, significantly reducing peak tailing for basic analytes.[3]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Operating at a low pH ensures the amino group is fully protonated, minimizing its interaction with silanols. It also keeps the phenolic hydroxyl group in its neutral form, leading to consistent retention.[2]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower viscosity.
Gradient 20% to 80% B over 15 minutesA generic gradient to elute the analyte and any potential impurities, which can be optimized later.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.[4]
Detection (UV) ~254 nm or as determined by UV scanA common wavelength for aromatic compounds. An analyte-specific UV scan is recommended for optimal sensitivity.
Injection Volume 5-10 µLA smaller volume minimizes potential peak distortion from the injection solvent.[5]
Part 2: Troubleshooting Common Chromatographic Problems

This section addresses the most frequent issues in a question-and-answer format, providing a logical path from problem identification to resolution.

Issue 1: Peak Tailing

Q: My peak for this compound is severely tailing (Tailing Factor > 1.5). What is the cause and how do I fix it?

This is the most anticipated problem for this analyte. Peak tailing reduces resolution, compromises integration accuracy, and indicates undesirable secondary interactions.[3]

Primary Cause: The primary cause is the interaction between the basic amino group on your analyte and acidic residual silanol groups (-Si-OH) on the silica surface of the HPLC column.[1] At mid-range pH (e.g., pH 4-7), a portion of the silanols are ionized (-Si-O⁻), creating strong ionic attraction points for the protonated amine, which slows down a fraction of the analyte molecules and causes the characteristic "tail".

Caption: A logical workflow for diagnosing and resolving peak tailing.

Detailed Solutions:

  • Mobile Phase pH Adjustment: This is the most effective and first-line solution. Lowering the mobile phase pH to below 3.0 with an acid like formic acid or phosphoric acid serves two purposes: it fully protonates the analyte's amino group, ensuring a single ionic state, and it suppresses the ionization of the silanol groups, eliminating the strong ionic interaction that causes tailing.[2]

  • Use a High-Performance Column: If pH adjustment is not sufficient, the column itself is the likely culprit.

    • Modern, End-Capped Columns: Use columns marketed as "high-purity silica" and "fully end-capped." The end-capping process uses a small silane (like trimethylsilane) to chemically bond with and shield many of the residual silanols, making them inaccessible to basic analytes.[3]

    • Alternative Stationary Phases: Consider columns with polar-embedded phases or those designed for polar analytes, which can provide alternative interaction mechanisms and better shielding of the silica surface.

  • Minimize Extra-Column Volume: Tailing can also be caused by dead volume in the system, where the sample can diffuse and broaden asymmetrically.[3] Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.125 mm or 0.005").[3]

Issue 2: Retention Time Drifting or Inconsistent

Q: My retention time for the main peak is shifting between injections or across a sequence. What could be the cause?

Inconsistent retention times are a critical issue, especially in a regulated environment, as they can lead to incorrect peak identification and quantification. This problem points to a lack of equilibrium or instability in the chromatographic system.[5]

Primary Causes:

  • Insufficient Column Equilibration: The most common cause, especially when changing mobile phase composition or starting up the system.[4] The column's stationary phase needs time to fully equilibrate with the mobile phase.

  • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of the more volatile organic component or temperature fluctuations.[4]

  • Fluctuations in Temperature: Column temperature directly affects retention time. Even small changes in ambient lab temperature can cause drift if a column heater is not used.[5]

  • Pump and Hardware Issues: Inconsistent flow from the pump, often due to air bubbles or failing seals, will cause retention time shifts.[6]

G start Retention Time Drift Observed check_equilibration Step 1: Check Equilibration Time Was the column equilibrated for at least 10-15 column volumes? start->check_equilibration check_mobile_phase Step 2: Inspect Mobile Phase Is the mobile phase fresh? Are solvent lines properly immersed? Is the system degassed? check_equilibration->check_mobile_phase Yes solution_equilibration Action: Increase Equilibration Time Equilibrate until a stable baseline and consistent retention time for 2-3 injections are achieved. check_equilibration->solution_equilibration No check_temp Step 3: Verify Temperature Control Is a column thermostat being used and is it stable? check_mobile_phase->check_temp Yes solution_mp Action: Prepare Fresh Mobile Phase Degas solvents thoroughly. Ensure solvent bottle caps are tight. check_mobile_phase->solution_mp No check_pressure Step 4: Monitor System Pressure Is the pressure stable or fluctuating? check_temp->check_pressure Yes solution_temp Action: Use a Column Thermostat Set to a stable temperature (e.g., 30°C). check_temp->solution_temp No solution_pressure Action: Check Pump Purge the pump to remove air bubbles. Check for leaks and inspect seals if pressure is unstable. check_pressure->solution_pressure Fluctuating equilibration_no No equilibration_yes Yes mp_no No mp_yes Yes temp_no No temp_yes Yes

Caption: A systematic approach to diagnosing retention time instability.

Detailed Solutions:

  • Ensure Adequate Equilibration: Before starting a sequence, flush the column with the initial mobile phase for at least 10-15 column volumes. A column volume (in mL) can be estimated as π * (radius)² * length, with dimensions in cm. For a 150x4.6mm column, this is roughly 15-25 mL.

  • Proper Mobile Phase Handling: Always prepare fresh mobile phases daily, especially buffered aqueous solutions which can support microbial growth.[6] Keep solvent bottles covered to prevent evaporation of the organic modifier, which would increase the mobile phase's aqueous content and lengthen retention times. Ensure the online degasser is functioning correctly.

  • Use a Column Thermostat: A column heater/cooler is essential for reproducible chromatography. Set it to a temperature slightly above ambient (e.g., 30-35 °C) for stable, consistent retention.

  • Monitor System Backpressure: Watch the pressure reading during a run. A stable pressure indicates consistent flow. If the pressure is cycling or fluctuating, it likely points to air in the pump or a failing check valve, which must be addressed by purging the pump or performing maintenance.[5]

Issue 3: Baseline Noise or Drift

Q: My chromatogram shows a noisy or drifting baseline. What are the common causes?

A stable baseline is crucial for accurate integration and achieving a low limit of quantitation. Baseline issues can originate from the mobile phase, the detector, or contamination within the system.[4]

Common Causes & Solutions:

  • Air Bubbles: Air bubbles passing through the detector cell will cause sharp spikes in the baseline.[4]

    • Solution: Degas the mobile phase thoroughly using sonication, vacuum filtration, or an online degasser. Purge the pump to remove any trapped air.

  • Contaminated Mobile Phase: Using low-quality solvents or contaminated water can introduce impurities that create a noisy or drifting baseline, especially during a gradient run.[6]

    • Solution: Always use HPLC-grade solvents and freshly prepared, high-purity water. Filter aqueous buffers before use.

  • Detector Lamp Instability: A failing or aging detector lamp can cause a noisy or drifting baseline.[4]

    • Solution: Check the lamp energy or intensity through the instrument software. Most lamps have a recommended lifetime (in hours) and should be replaced as part of routine maintenance.

  • Incomplete System Equilibration: When running a gradient, if the column is not fully equilibrated with the initial mobile phase, the baseline will drift as the column continues to "bleed" or adjust.[4]

    • Solution: Extend the initial equilibration time until the baseline is flat and stable before injecting the first sample.

Part 3: Essential Protocols for Robustness and Compliance

Following standardized protocols for system suitability and maintenance is essential for generating valid and reproducible data.

Protocol 1: System Suitability Testing (SST)

System suitability tests are a mandatory part of regulated analysis. They verify that the complete chromatographic system (instrument, column, mobile phase) is adequate for the intended analysis on the day it is performed.[7][8]

Objective: To confirm the precision, resolution, and peak shape of the system before analyzing any samples.

Procedure:

  • Prepare a System Suitability Standard: Prepare a solution of this compound at a concentration that reflects the main analyte concentration in your samples.

  • Perform Replicate Injections: Inject the standard solution five or six times consecutively.

  • Calculate SST Parameters: Use the chromatography data system (CDS) to calculate the key parameters based on the replicate injections. The acceptance criteria should be defined in your analytical method validation protocol.[9][10]

Table 3: Typical System Suitability Parameters and Acceptance Criteria (based on USP <621>)

ParameterPurposeCalculation / MeasurementTypical Acceptance Criteria
Precision / Repeatability Verifies the precision of the injector and pump.Relative Standard Deviation (RSD) of the peak areas from the replicate injections.RSD ≤ 2.0%[11]
Peak Tailing (Tailing Factor) Ensures peak symmetry for accurate integration.The USP tailing factor is calculated as T = W₀.₀₅ / (2f), where W₀.₀₅ is the peak width at 5% height and f is the distance from the peak maximum to the leading edge at 5% height.T ≤ 2.0[11]
Theoretical Plates (N) Measures column efficiency and peak sharpness.Calculated by the CDS based on retention time and peak width.N > 2000 (Typical)
Resolution (Rs) Applicable if there is a closely eluting impurity. Ensures separation between adjacent peaks.Calculated by the CDS based on the retention times and peak widths of two adjacent peaks.Rs > 2.0[7]

If any SST parameter fails, the system is not suitable for analysis. Do not proceed with sample analysis until the issue has been identified and corrected using the troubleshooting guides in this document.[8]

Protocol 2: C18 Column Cleaning and Regeneration

Over time, columns can become contaminated with strongly retained sample components, leading to high backpressure, peak distortion, and loss of resolution. Regular cleaning can restore performance.[1]

Objective: To remove contaminants from a C18 column and restore its performance.

Procedure: Disconnect the column from the detector to avoid flushing contaminants into the detector cell.

  • Flush with Aqueous Buffer: Wash the column with your mobile phase without the organic modifier (e.g., 0.1% formic acid in water) for 10-15 column volumes to remove buffer salts.

  • Flush with 100% Water: Wash with 100% HPLC-grade water for 10-15 column volumes to remove any remaining salts.

  • Flush with 100% Acetonitrile: Wash with 100% acetonitrile for 15-20 column volumes to elute strongly retained, non-polar compounds.

  • (Optional) Severe Contamination Flush: For very contaminated columns, a stronger solvent like isopropanol can be used after acetonitrile.

  • Re-equilibration: Once cleaning is complete, flush the column with the initial mobile phase conditions until the baseline and pressure are stable before use.

Part 4: Method Validation Principles

Any HPLC method used for regulatory purposes must be validated to demonstrate its suitability. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process.[10][12]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[13]

  • Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed by percent recovery of a spiked sample.[14]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage.

A comprehensive validation report should be prepared documenting the results of all validation experiments.[10]

References
  • HPLC Troubleshooting Guide.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • <621> CHROM
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • USP-NF <621> Chrom
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • General Chapters: <621> CHROM
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Review on Common Observed HPLC Troubleshooting Problems. (2020). International Journal of Pharma Research and Health Sciences.
  • Are You Sure You Understand USP <621>?
  • Common Issues in HPLC Analysis. Medikamenter Quality Services.
  • HPLC Troubleshooting Guide.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.
  • Steps for HPLC Method Valid
  • Common HPLC Problems & How to Deal With Them. Phenomenex.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formul
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions.

Sources

Technical Support Center: Scaling Up the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Substituted Benzoic Acids

4-Amino-5-chloro-2-methoxybenzoic acid and its ester precursors are pivotal intermediates in the synthesis of several important active pharmaceutical ingredients (APIs), particularly gastroprokinetic and antiemetic drugs like cisapride and mosapride.[1] The purity and consistent production of these building blocks are paramount to the safety and efficacy of the final drug products.[1]

This guide provides an in-depth technical resource for researchers and process chemists focused on the synthesis and scale-up of these molecules. While the core topic is "Methyl 4-amino-5-chloro-2-hydroxybenzoate," the most robustly documented and industrially relevant synthetic pathway leads to its methoxy analog, "Methyl 4-amino-5-chloro-2-methoxybenzoate." This guide will focus on this well-established, three-step synthesis, addressing common challenges encountered during lab-scale development and process scale-up. We will also address the synthesis of the hydroxy analog in the FAQ section.

Part 1: The Synthetic Pathway at a Glance

The most common and cost-effective route begins with p-aminosalicylic acid and proceeds through three main chemical transformations: methylation, chlorination, and hydrolysis.[1][2]

G cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A p-Aminosalicylic Acid B Methyl 4-amino-2-methoxybenzoate A->B (CH₃)₂SO₄, KOH Acetone C Methyl 4-amino-5-chloro-2-methoxybenzoate B->C NCS DMF, 70°C D 4-Amino-5-chloro-2-methoxybenzoic acid C->D KOH Methanol/Water

Caption: Overall reaction pathway for the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.

Part 2: Detailed Experimental Protocol

This protocol consolidates a standard lab-scale procedure. When scaling up, all parameters, especially heat transfer and addition rates, must be carefully re-evaluated.

Step 1: Methylation of p-Aminosalicylic Acid

This step utilizes dimethyl sulfate to methylate both the phenolic hydroxyl and carboxylic acid groups.

  • Reaction Setup: In a suitable reaction vessel, create a slurry of p-aminosalicylic acid and potassium hydroxide (KOH) in acetone.

  • Reagent Addition: Cool the mixture to 20-30°C. Add dimethyl sulfate dropwise, ensuring the temperature is maintained.[3] Causality: This exothermic reaction requires careful temperature control to prevent unwanted side reactions and ensure safety.

  • Reaction: Stir the mixture for 5-6 hours at 20-30°C until reaction completion is confirmed by TLC or LC-MS.[3]

  • Work-up: Remove acetone via rotary evaporation. Dissolve the resulting residue in water and perform a liquid-liquid extraction with ethyl acetate (e.g., 3x).[1]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 4-amino-2-methoxybenzoate.

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

This step employs N-chlorosuccinimide (NCS) for regioselective chlorination at the 5-position.

  • Reaction Setup: Dissolve the ester from Step 1 in N,N-Dimethylformamide (DMF).[1]

  • Reagent Addition: Add NCS in a 1:1 molar ratio to the ester.[1]

  • Reaction: Heat the mixture to 65-75°C and stir for approximately 3 hours.[1][3] Causality: The elevated temperature is necessary to achieve a reasonable reaction rate for the electrophilic aromatic substitution.

  • Isolation: While still hot, carefully pour the reaction mixture into ice water. This will cause the desired product to precipitate.[1][3]

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3: Hydrolysis of the Methyl Ester

The final step is the saponification of the methyl ester to the target carboxylic acid.

  • Reaction Setup: Combine the chlorinated ester from Step 2 with potassium hydroxide (approx. 2.2 equivalents) in a mixture of methanol and water.[1]

  • Reaction: Reflux the mixture for about 2 hours.[1]

  • Decolorization: Add activated carbon and reflux for an additional 30 minutes to remove colored impurities.[1]

  • Work-up: Filter the hot solution to remove the carbon. Evaporate the methanol from the filtrate.

  • Precipitation: Dissolve the remaining residue in water and acidify the solution by dropwise addition of 3 M HCl to a pH of approximately 5.[1][3] Causality: The product is least soluble at its isoelectric point; adjusting the pH is critical for maximizing product precipitation and yield.

  • Isolation: Filter the white solid, wash with water, and dry to yield the final product, 4-Amino-5-chloro-2-methoxybenzoic acid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for this synthesis.

ParameterStep 1: MethylationStep 2: ChlorinationStep 3: Hydrolysis
Key Reagents p-Aminosalicylic acid, KOH, Dimethyl sulfateMethyl 4-amino-2-methoxybenzoate, NCSMethyl 4-amino-5-chloro-2-methoxybenzoate, KOH
Solvent AcetoneDMFMethanol/Water
Temperature 20-30°C[3]70°C[1]Reflux
Time 5.5 hours[1]3 hours[1]2 hours[1]
Typical Yield ~90%87.5%[1]~95%

Part 3: Troubleshooting Guide & Scale-Up Considerations

This section addresses common issues encountered during synthesis and scale-up in a practical Q&A format.

G Start Low Final Yield Observed Q1 Analyze intermediates from each step. Is the yield low after a specific step? Start->Q1 Step1_Low Problem in Step 1 (Methylation) Q1->Step1_Low Yes, after Step 1 Step2_Low Problem in Step 2 (Chlorination) Q1->Step2_Low Yes, after Step 2 Step3_Low Problem in Step 3 (Hydrolysis) Q1->Step3_Low Yes, after Step 3 / Final Sol1 Incomplete Methylation? - Check KOH/DMS stoichiometry. - Prolong reaction time. - Ensure temperature is 20-30°C. Step1_Low->Sol1 Sol2 Incomplete Chlorination? - Verify NCS quality and molar ratio. - Ensure reaction temp reached 70°C. - Check for degradation (dark color). Step2_Low->Sol2 Sol3 Incomplete Hydrolysis? - Use sufficient KOH (≥2.2 eq). - Increase reflux time. - Check final pH for precipitation (~5). Step3_Low->Sol3 Sol4 Product lost during work-up? - Optimize extraction solvent volume. - Ensure pH for precipitation is precise. - Check filter for product pass-through. Step3_Low->Sol4

Caption: A decision tree for troubleshooting low product yield.

Question 1: My overall yield is significantly lower than expected. How do I identify the problematic step?

Answer: A low overall yield is a common issue, especially during initial scale-up. The most effective diagnostic approach is to analyze the purity and quantity of the isolated intermediate after each step.

  • Incomplete Methylation (Step 1): The primary cause is often insufficient methylation. This can be due to inadequate amounts of dimethyl sulfate or base (KOH), or a reaction temperature that is too low.[2] Verify the stoichiometry and consider increasing the reaction time, monitoring by TLC until the starting p-aminosalicylic acid is consumed.[2]

  • Incomplete Chlorination (Step 2): If the yield drops here, ensure the NCS is of high quality and was added in the correct stoichiometric amount (1:1 molar ratio).[1] Temperature control is vital; if the temperature does not reach 65-75°C, the reaction may be sluggish. Conversely, excessive temperatures can lead to byproduct formation.

  • Incomplete Hydrolysis (Step 3): Ensure a sufficient excess of base (KOH or NaOH) is used to drive the saponification to completion.[2] A common error is improper pH adjustment during precipitation. The product is amphoteric, and its solubility is highly pH-dependent. Use a calibrated pH meter to slowly adjust to pH ~5 for maximal precipitation.[2][3]

Question 2: The product from Step 2 (Chlorination) is dark and impure. What causes this and how can it be fixed?

Answer: The formation of colored impurities during chlorination is typically due to side reactions or degradation.

  • Cause - Over-chlorination: While NCS is regioselective, harsh conditions (excessive temperature or reaction time) can lead to the formation of di-chlorinated or other over-chlorinated species.[4]

  • Cause - Solvent Impurities/Degradation: DMF, especially at elevated temperatures, can decompose slightly to form dimethylamine. This can react with the starting material or product. Ensure you are using high-purity, dry DMF.

  • Solution - Temperature and Time Control: Adhere strictly to the recommended 65-75°C temperature range and monitor the reaction to stop it once the starting material is consumed.[1][3]

  • Solution - Purification: While pouring into ice water should precipitate the desired product away from many DMF-soluble impurities, a subsequent recrystallization step may be necessary. Solvents like methanol or ethanol/water mixtures can be effective.[5]

Question 3: During scale-up, the chlorination reaction (Step 2) is difficult to control. What are the key scale-up challenges?

Answer: Scaling up the chlorination step introduces significant challenges related to heat and mass transfer.

  • Heat Management: This reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways and byproduct formation. Solution: Use a reactor with a high-performance cooling jacket, and control the rate of NCS addition to manage the exotherm. A semi-batch process (adding one reagent over time) is preferable to a batch process (mixing all at once).

  • Mixing Efficiency: In a large reactor, ensuring homogenous mixing of the solid NCS and the dissolved ester is critical. Poor mixing can create localized "hot spots" where reagents are concentrated, leading to side reactions. Solution: Use an appropriately designed agitator (e.g., pitched-blade turbine) and ensure the agitation speed is sufficient to keep solids suspended and distribute heat evenly.

  • Filtration: The product is precipitated from the reaction mixture. On a large scale, the particle size and morphology of the precipitate are crucial for efficient filtration. Solution: Control the precipitation by managing the rate of addition to the ice water and the agitation during quenching. A slower, more controlled crystallization can yield larger particles that are easier to filter and wash.

Part 4: Frequently Asked Questions (FAQs)

Q: Are there alternative, less hazardous reagents for methylation and chlorination?

A: Yes, while dimethyl sulfate and NCS are common, alternatives exist.

  • Methylation: Dimethyl carbonate (DMC) is a greener, less toxic alternative to dimethyl sulfate, though it often requires harsher conditions (higher temperatures and pressures).

  • Chlorination: While NCS is widely used due to its ease of handling, other chlorinating agents like sulfuryl chloride or even chlorine gas can be used, but they are often less selective and more hazardous, requiring specialized equipment and handling procedures.[6] Cyanuric chloride has also been reported as a chlorinating agent for similar substrates.[5]

Q: How do I synthesize the target molecule "this compound"?

A: Synthesizing this specific molecule is more challenging than its methoxy analog. The hydroxyl group is more reactive than the methoxy group and can interfere with subsequent reactions. Two potential strategies are:

  • Protecting Group Strategy: Start with 4-aminosalicylic acid, protect the amino group (e.g., as an acetamide), then selectively esterify the carboxylic acid. This would be followed by chlorination and finally, deprotection of the amino group. This multi-step process can lead to lower overall yields.

  • Demethylation: A more direct route could be the selective O-demethylation of "Methyl 4-amino-5-chloro-2-methoxybenzoate" (the product of Step 2). This is a non-trivial transformation, as conditions required to cleave the methyl ether (e.g., strong Lewis acids like BBr₃ or strong nucleophiles) could also hydrolyze the methyl ester. A protocol exists for the demethylation of the carboxylic acid using sodium hydride and ethyl mercaptan, but this would also saponify the ester.[7] Careful optimization would be required to achieve selectivity.

Q: What analytical techniques are best for monitoring reaction progress?

A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products. It's the workhorse of reaction monitoring in a development lab.

  • High-Performance Liquid Chromatography (HPLC) / LC-MS: Provides quantitative data on conversion and can help identify and quantify impurities. This is essential for process optimization and quality control, especially during scale-up.[2]

References

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (URL: )
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (URL: [Link])

  • CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google P
  • Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid - PrepChem.com. (URL: [Link])

  • The chlorination of 4-amino-2-hydroxy-benzoic acid - ResearchGate. (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to the Impurity Profiling of Methyl 4-amino-5-chloro-2-hydroxybenzoate in Prucalopride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for the impurity profiling of "Methyl 4-amino-5-chloro-2-hydroxybenzoate," a potential process-related impurity in the synthesis of Prucalopride. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Introduction: The Significance of Impurity Profiling in Prucalopride

Prucalopride is a high-affinity serotonin (5-HT4) receptor agonist that is used for the treatment of chronic idiopathic constipation.[1] The manufacturing process of Prucalopride succinate is a multi-step synthesis.[2] During this synthesis, the formation of impurities is a critical concern as they can impact the efficacy and safety of the final drug product. One such potential impurity is this compound.

The presence of this impurity is plausible as a carry-over intermediate or a by-product from the synthesis of a key starting material, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[3][4] Therefore, robust analytical methods are essential for the detection and quantification of this and other related substances to ensure the quality of Prucalopride.

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3A(R2) and Q3B(R2), that provide a framework for the control of impurities in new drug substances and new drug products, respectively.[5][6] These guidelines define thresholds for reporting, identification, and qualification of impurities.[7][8]

  • Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of Prucalopride (typically 2 mg), this would be ≥0.05%.

  • Identification Threshold: The level at which the structure of an impurity must be confirmed. For a 2 mg daily dose, this is typically 0.10%.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety. For a 2 mg daily dose, this is typically 0.15% or 1 mg per day total intake, whichever is lower.

This guide will focus on analytical techniques capable of meeting and exceeding these regulatory requirements.

Analytical Methodologies: A Head-to-Head Comparison

The primary analytical techniques for impurity profiling of Prucalopride and its related substances are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis. It separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18 or C8) is used with a polar mobile phase.[9][10][11] Prucalopride and its impurities, having different polarities, will interact differently with the stationary phase and thus elute at different times (retention times), allowing for their separation and quantification by a UV detector.

Advantages:

  • Robustness and Reliability: HPLC-UV methods are well-established, robust, and provide reproducible results, making them ideal for routine quality control.

  • Cost-Effectiveness: The instrumentation and operational costs are generally lower compared to mass spectrometry-based methods.

  • Quantitative Accuracy: When properly validated, HPLC-UV provides excellent accuracy and precision for the quantification of known impurities.[9][12]

Limitations:

  • Limited Specificity: A UV detector measures absorbance at a specific wavelength. Co-eluting compounds with similar UV spectra can interfere with accurate quantification.

  • Identification Challenges: While retention time can suggest the identity of a known impurity, it cannot be used for the definitive identification of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. After separation by the LC system, the eluent is ionized, and the ions are separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to provide structural information, which is invaluable for impurity identification.[13][14][15]

Advantages:

  • High Sensitivity and Specificity: LC-MS/MS can detect and quantify impurities at very low levels, often below the capabilities of HPLC-UV. The use of multiple reaction monitoring (MRM) provides exceptional specificity.[14]

  • Definitive Identification: Mass spectrometry provides the molecular weight of the impurity, and its fragmentation pattern can be used to elucidate its structure, making it the gold standard for impurity identification.[13]

  • Analysis in Complex Matrices: The high specificity of MS detection allows for the analysis of impurities in complex sample matrices, such as in forced degradation studies or in biological samples.[1][15]

Limitations:

  • Higher Cost and Complexity: The instrumentation is more expensive to purchase and maintain, and the method development and data analysis can be more complex than for HPLC-UV.

  • Matrix Effects: Ionization efficiency can be affected by the sample matrix, potentially leading to ion suppression or enhancement, which must be carefully addressed during method validation.

Data Presentation: Performance Comparison

ParameterHPLC-UVLC-MS/MSRationale
Limit of Detection (LOD) ~0.01%<0.005%MS detection is inherently more sensitive.
Limit of Quantification (LOQ) ~0.03%<0.015%Lower detection limits allow for more precise quantification at lower levels.
Linearity (r²) >0.999>0.998Both techniques offer excellent linearity over a defined concentration range.
Precision (%RSD) <2%<5%HPLC-UV is often more precise for routine quantification.
Accuracy (% Recovery) 98-102%95-105%Both methods provide high accuracy when properly validated.
Specificity ModerateHighMS provides unambiguous identification based on mass-to-charge ratio.
Cost LowerHigherInstrumentation and maintenance costs are significantly different.
Application Routine QC, AssayImpurity Identification, Trace Analysis, Structural ElucidationThe choice of method depends on the specific analytical need.

Experimental Protocols

Sample Preparation
  • Standard Preparation:

    • Accurately weigh and dissolve reference standards of Prucalopride succinate and this compound in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.

    • Prepare a series of working standard solutions by serial dilution for linearity and quantification.

  • Sample Preparation:

    • Accurately weigh a portion of the Prucalopride drug substance or a powdered composite of tablets.[16]

    • Dissolve the sample in the diluent to a final concentration within the linear range of the method.

    • Filter the sample solution through a 0.45 µm nylon or PVDF syringe filter before injection.

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Waters C18 (150 x 4.6 mm, 5 µm) or equivalent.[9][12]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is methanol:water (70:30 v/v).[9][12]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Column Temperature: Ambient or controlled at 30 °C.

  • Detection Wavelength: 226 nm.[9][12]

  • Injection Volume: 20 µL.

LC-MS/MS Method Protocol
  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Agilent ZORBAX SB C18 (3.0 x 100 mm, 3.5 µm) or equivalent.[14]

  • Mobile Phase: A gradient mixture of methanol and 1 mmol·L-1 ammonium acetate (80:20, V/V).[14]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive.

  • Mass Transitions (MRM):

    • Prucalopride: m/z 368.4 → 196.0[14]

    • This compound: The specific transition would need to be determined experimentally but would be based on the parent ion mass and its characteristic fragment ions.

  • Injection Volume: 10 µL.

Visualization of Key Processes

Potential Synthetic Origin of the Impurity

G cluster_synthesis Prucalopride Synthesis Start Starting Materials Intermediate1 Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate Start->Intermediate1 Synthesis Steps Intermediate2 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid Intermediate1->Intermediate2 Hydrolysis Impurity This compound Intermediate1->Impurity Incomplete Reaction / Side Reaction Prucalopride Prucalopride Intermediate2->Prucalopride Condensation

Caption: Potential origin of the impurity during Prucalopride synthesis.

Analytical Workflow for Impurity Profiling

G cluster_workflow Impurity Profiling Workflow Sample Prucalopride Sample Preparation Sample Preparation Sample->Preparation HPLC HPLC-UV Analysis Preparation->HPLC LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Quantification HPLC->Quantification Routine QC LCMS->Quantification Trace Analysis Identification Identification & Structural Elucidation LCMS->Identification Report Report Quantification->Report Identification->Report

Caption: A typical workflow for impurity analysis in Prucalopride.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the impurity profiling of this compound in Prucalopride is dictated by the specific objective of the analysis.

  • For routine quality control in a manufacturing setting, a validated HPLC-UV method is often the most appropriate choice due to its robustness, cost-effectiveness, and excellent quantitative performance for known impurities.[9][10]

  • For impurity identification, structural elucidation, and the analysis of trace-level impurities , LC-MS/MS is the superior technique, offering unparalleled sensitivity and specificity.[13]

In a comprehensive drug development program, both techniques are often employed. HPLC-UV is used for routine release testing, while LC-MS/MS is utilized during method development, for the characterization of new impurities, and in forced degradation studies to understand the stability of the drug substance.[13] By leveraging the strengths of both methodologies, researchers and manufacturers can ensure the quality, safety, and efficacy of Prucalopride.

References

  • Development and validation of rp-hplc method for estimation of prucalopride succinate in pharmaceutical dosage form. (2020). ResearchGate. [Link]

  • Development And Validation Of HPLC-UV Method For Prucalopride Succinate Quantification In Biological Samples. (n.d.). Innovare Academic Sciences. [Link]

  • New Analytical RP-HPLC Method Development and Validation for the Estimation of Prucalopride in Bulk and Pharmaceutical Dosage Form. (2021). JournalGRID. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency. [Link]

  • Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS. (2016). PubMed. [Link]

  • CN103664912A - Synthesis process of prucalopride. (n.d.).
  • Prucalopride EP Impurities & USP Related Compounds. (n.d.). SynThink. [Link]

  • CN103728392A - Method for separating and measuring prucalopride succinate related substances by liquid chromatography. (n.d.).
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]

  • WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates. (n.d.).
  • Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS | Request PDF. (2020). ResearchGate. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo. (2024). Technical Disclosure Commons. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Analytical profile of Prucalopride Tablets. (n.d.). Department of Drug Administration, Nepal. [Link]

  • Public Assessment Report Scientific discussion Stercore 1 mg and 2 mg film-coated tablets (prucalopride succinate) NL/H. (2022). Geneesmiddeleninformatiebank. [Link]

  • Determination of prucalopride in human plasma by LC-MS/MS analysis. (2022). WPRIM. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). FDA. [Link]

  • A kind of prucalopride succinate tablet and preparation method thereof. (n.d.). Eureka | Patsnap. [Link]

  • Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). Ejournal. [Link]

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A Comparative Guide to the Certification of Methyl 4-amino-5-chloro-2-hydroxybenzoate Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used for calibration and identification. This guide provides an in-depth technical comparison of the certification process for a Methyl 4-amino-5-chloro-2-hydroxybenzoate reference standard, offering insights into the experimental methodologies and the scientific rationale that underpin its qualification.

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. As such, a well-characterized reference standard is crucial for ensuring the identity, purity, and quality of active pharmaceutical ingredients (APIs) and their formulations. This guide will navigate the multifaceted analytical techniques employed in the certification of a primary reference standard and compare its attributes against secondary or in-house standards.

The Hierarchy of Reference Standards: A Conceptual Framework

The qualification of a reference standard is not a monolithic process. It involves a hierarchy of standards, each with a specific role and level of characterization. Understanding this hierarchy is essential for appreciating the value and application of a certified reference standard.

G cluster_0 Reference Standard Hierarchy Primary Standard Primary Standard Secondary Standard Secondary Standard Primary Standard->Secondary Standard Traceability Working Standard Working Standard Secondary Standard->Working Standard In-house Qualification G cluster_1 Certification Workflow cluster_2 Analytical Techniques start Candidate Material identity Identity Confirmation start->identity purity Purity Assessment start->purity content Content Determination start->content certified Certified Reference Standard identity->certified nmr ¹H NMR, ¹³C NMR identity->nmr Structural Elucidation ms Mass Spectrometry identity->ms Molecular Weight purity->certified hplc HPLC-UV purity->hplc Organic Impurities tga Thermogravimetric Analysis purity->tga Residual Solvents content->certified kf Karl Fischer Titration content->kf Water Content

Caption: Experimental workflow for the certification of a reference standard.

Comparative Analysis: Certified vs. Alternative Standards

The primary distinction between a certified reference standard and other analytical standards lies in the rigor of its characterization and the establishment of metrological traceability. The following table provides a comparative overview.

Parameter Certified Reference Standard (Primary/Secondary) In-House Characterized Standard (Working Standard) Rationale for the Difference
Purity Assignment Assigned by a mass balance approach, combining results from multiple independent techniques (e.g., HPLC, TGA, Karl Fischer). [1]Typically assigned by a single technique, often HPLC area percent, relative to a certified standard.The mass balance approach provides a more accurate and comprehensive purity value by accounting for all major components, including the principal analyte, water, residual solvents, and non-volatile impurities.
Identity Confirmation Confirmed by multiple spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR). Structural elucidation is definitive.Often confirmed by comparison of a single analytical parameter (e.g., HPLC retention time) to a certified standard.A multi-technique approach for identity confirmation provides a higher degree of confidence and reduces the risk of misidentification.
Traceability Metrologically traceable to national or international standards (e.g., NIST, USP, EP, JP). [2]Traceable to the certified standard it was qualified against.Metrological traceability ensures the comparability of analytical results across different laboratories and over time.
Uncertainty of the Certified Value A comprehensive uncertainty budget is calculated, considering contributions from all analytical measurements. [1]Uncertainty is typically not as rigorously assessed or reported.A stated uncertainty is crucial for evaluating the overall uncertainty of a final analytical result.
Documentation Accompanied by a detailed Certificate of Analysis (CoA) that includes the certified value, its uncertainty, and a description of the characterization methods. Documentation is typically less comprehensive, often an internal report.The CoA for a certified standard is a legally and scientifically valid document that provides all necessary information for its proper use.

Experimental Protocols for Certification

The following sections detail the experimental methodologies for the key analytical techniques used in the certification of a this compound reference standard.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. ¹H and ¹³C NMR are used to confirm the identity of the main component and to detect and identify any organic impurities. The integration of the ¹H NMR signals can also be used for quantitative purposes. [3] Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound candidate material and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Solvent: DMSO-d₆

    • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

    • Temperature: 25°C

    • Pulse Sequence: Standard single pulse

    • Relaxation Delay (d1): 30 s (to ensure full relaxation for quantitative analysis)

    • Number of Scans: 16

  • Data Analysis: Process the spectrum and integrate all signals. Compare the chemical shifts, coupling patterns, and integral ratios to the expected structure of this compound.

Note: While a specific spectrum for this compound is not publicly available, the expected ¹H NMR spectrum in DMSO-d₆ would show distinct signals for the aromatic protons, the amino protons, the hydroxyl proton, and the methyl ester protons, with integral ratios corresponding to the number of protons in each environment. [4][5]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the workhorse technique for assessing the purity of organic compounds and quantifying impurities. [6]A well-developed HPLC method can separate the main component from structurally related impurities, degradation products, and synthetic by-products.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      25.1 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the candidate material in the same manner as the standard solution.

  • Data Analysis: Perform an area percent calculation to determine the purity of the main peak and quantify any impurities. The relative response factors of the impurities should be determined if their identities are known; otherwise, they are assumed to be 1.0.

Water Content Determination by Karl Fischer Titration

Rationale: Karl Fischer titration is a highly specific and accurate method for the determination of water content in solid and liquid samples. [7][8]It is the preferred method for water determination in pharmacopeial articles as it is not affected by the loss of other volatile substances, which can interfere with the loss on drying method. [9][10] Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrumentation: A volumetric Karl Fischer titrator.

  • Reagent: A one-component or two-component Karl Fischer reagent with a known titer.

  • Titer Determination: Standardize the Karl Fischer reagent by titrating a known mass of a certified water standard or disodium tartrate dihydrate. [11]The water equivalence factor (F) is calculated in mg of water per mL of reagent. [10]4. Sample Analysis:

    • Add a suitable volume of an appropriate solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a dry endpoint.

    • Accurately weigh and add a suitable amount of the this compound sample to the vessel.

    • Titrate to the endpoint.

  • Calculation:

    • Water content (%) = (V × F) / W × 100

    • Where V is the volume (mL) of Karl Fischer reagent consumed by the sample, F is the water equivalence factor (mg/mL) of the reagent, and W is the weight (mg) of the sample.

Confirmation of Molecular Weight by Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to confirm the molecular weight of the compound and to provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also aid in structural elucidation. [12][13] Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Positive or negative, depending on the analyte's properties. For this compound, both modes should be evaluated.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The presence of chlorine will result in a characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl), which should be observed for the molecular ion and any chlorine-containing fragments. Compare the measured mass to the theoretical exact mass of the compound.

Conclusion

The certification of a this compound reference standard is a comprehensive undertaking that relies on the orthogonal application of multiple analytical techniques. Each method provides a unique and critical piece of information that, when combined, establishes the identity, purity, and content of the material with a high degree of scientific confidence. For researchers, scientists, and drug development professionals, the use of a well-characterized, certified reference standard is not merely a matter of compliance but a fundamental requirement for ensuring the accuracy, reproducibility, and validity of their analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • ASEAN. IDENTIFICATION AND DETERMINATION OF 2-PHENOXYETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4-HYDROXYBENZOATE IN COSMETIC PRODUCTS BY HPLC. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. [Link]

  • National Institute of Metrology, China. Certified Reference Material of purity of Methyl hydroxybenzoate of food antiseptic. [Link]

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Analab Scientific Instruments. The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

  • Briti Scientific. Methyl-4-Hydroxybenzoate (Methyl Paraben) secondary standard, certified reference material (CRM), AnStan®. [Link]

  • Pharmaguideline. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method. [Link]

  • Shi, Y. B., Xia, S., He, F. F., & Wang, H. B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]

  • O'Donnell, E. (2018). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

  • Varghese, R., Gorte, O., Le-Deygen, I., Lallana, E., & Peer, D. (2021). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Biomacromolecules, 22(12), 5227–5237. [Link]

  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]

  • Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]

  • U.S. Environmental Protection Agency. Analytical Method for Aminocyclopyrachlor Methyl. [Link]

  • Supporting Information. General information. [Link]

  • British Pharmacopoeia. methyl N-4[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. [Link]

  • Pharmaceutical and Medical Device Regulatory Science Society of Japan. JP Reference Standards & Other Reference Standards. [Link]

  • Pirro, V., Gessner, G., & Dreisewerd, K. (2017). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Molecules, 22(1), 123. [Link]

  • Japanese Pharmacopoeia. Official Monographs. [Link]

  • Revelou, P. K., Xagoraris, M., & Constantinou, T. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]

  • Global Substance Registration System. METHYL 4-((2,5-DIHYDROXYBENZYL)AMINO)-2-HYDROXYBENZOATE. [Link]

  • Centers for Disease Control and Prevention. NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]

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The Strategic Efficacy of Substituted 2-Hydroxybenzoates in Prokinetic Agent Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. Substituted aminobenzoic acids are a cornerstone of many pharmaceutical syntheses, serving as versatile scaffolds for the construction of complex bioactive molecules. This guide provides an in-depth technical comparison of the efficacy of Methyl 4-amino-5-chloro-2-hydroxybenzoate and its derivatives as building blocks, with a particular focus on their application in the synthesis of benzamide-type prokinetic agents.

Rather than a simple catalog of reactions, this document will delve into the strategic considerations behind the choice of specific building blocks, using the synthesis of the well-known gastrointestinal prokinetic agents, Cisapride and Mosapride, as comparative case studies. We will explore the synthesis of the key substituted aminobenzoic acid precursors and their subsequent elaboration into the final active pharmaceutical ingredients (APIs), providing experimental insights and comparative data to guide your synthetic strategy.

The Central Role of the Substituted Benzamide Moiety

The 4-amino-5-chloro-2-alkoxybenzamide core is a recurring motif in a class of potent 5-HT₄ receptor agonists, which are effective in stimulating gastrointestinal motility. The specific substitution pattern on the aromatic ring is crucial for biological activity and receptor affinity. This guide will focus on two key building blocks that lead to clinically significant prokinetic agents:

  • 4-Amino-5-chloro-2-methoxybenzoic Acid : The foundational building block for Cisapride and Clebopride .

  • 4-Amino-5-chloro-2-ethoxybenzoic Acid : The key precursor for Mosapride .

While the target of this guide is "this compound," it is important to note that in the synthesis of these prokinetic agents, the hydroxyl group is typically alkylated (to a methoxy or ethoxy group) early in the synthetic sequence. Therefore, a direct comparison of the subsequent utility of the methoxy and ethoxy analogues provides a more pertinent and practical analysis for drug development professionals. The initial esterification to the methyl ester facilitates purification and handling, with a final hydrolysis step often preceding the ultimate amide bond formation.

Comparative Synthesis of Key Benzoic Acid Building Blocks

The industrial synthesis of both 4-amino-5-chloro-2-methoxybenzoic acid and its ethoxy counterpart often begins from the readily available and inexpensive p-aminosalicylic acid. The choice of the alkylating agent in the initial step dictates the final alkoxy substituent.

Synthetic Pathway Overview

The general synthetic pathway to these key building blocks can be visualized as a multi-step process.

G cluster_0 Building Block Synthesis p-Aminosalicylic_Acid p-Aminosalicylic Acid Methylation Methylation (Dimethyl Sulfate, KOH) p-Aminosalicylic_Acid->Methylation Ethylation Ethylation (Diethyl Sulfate, KOH) p-Aminosalicylic_Acid->Ethylation Methyl_4_amino_2_methoxybenzoate Methyl 4-amino-2-methoxybenzoate Methylation->Methyl_4_amino_2_methoxybenzoate Methyl_4_amino_2_ethoxybenzoate Methyl 4-amino-2-ethoxybenzoate Ethylation->Methyl_4_amino_2_ethoxybenzoate Chlorination_Me Chlorination (NCS, DMF) Methyl_4_amino_2_methoxybenzoate->Chlorination_Me Chlorination_Et Chlorination (NCS, DMF) Methyl_4_amino_2_ethoxybenzoate->Chlorination_Et Methyl_4_amino_5_chloro_2_methoxybenzoate Methyl 4-amino-5-chloro-2-methoxybenzoate Chlorination_Me->Methyl_4_amino_5_chloro_2_methoxybenzoate Methyl_4_amino_5_chloro_2_ethoxybenzoate Methyl 4-amino-5-chloro-2-ethoxybenzoate Chlorination_Et->Methyl_4_amino_5_chloro_2_ethoxybenzoate Hydrolysis_Me Alkaline Hydrolysis (KOH, MeOH/H2O) Methyl_4_amino_5_chloro_2_methoxybenzoate->Hydrolysis_Me Hydrolysis_Et Alkaline Hydrolysis (KOH, EtOH/H2O) Methyl_4_amino_5_chloro_2_ethoxybenzoate->Hydrolysis_Et Methoxy_Acid 4-Amino-5-chloro-2-methoxybenzoic Acid (Building Block for Cisapride/Clebopride) Hydrolysis_Me->Methoxy_Acid Ethoxy_Acid 4-Amino-5-chloro-2-ethoxybenzoic Acid (Building Block for Mosapride) Hydrolysis_Et->Ethoxy_Acid

Caption: Generalized synthetic pathway to key aminobenzoic acid building blocks.

Experimental Protocols and Comparative Data

The following protocols provide a detailed, step-by-step methodology for the synthesis of the methoxy and ethoxy benzoic acid derivatives.

Step 1: Methylation of p-Aminosalicylic Acid

  • In a suitable reaction vessel, a mixture of p-aminosalicylic acid and potassium hydroxide in acetone is stirred.

  • The mixture is cooled to 20-30°C.

  • Dimethyl sulfate is added dropwise, and the reaction is allowed to proceed.

  • After reaction completion, the acetone is removed, and the residue is dissolved in water.

  • The aqueous solution is extracted with ethyl acetate.

  • The organic layer is dried and concentrated to yield Methyl 4-amino-2-methoxybenzoate.

Step 2: Chlorination

  • Methyl 4-amino-2-methoxybenzoate is dissolved in N,N-dimethylformamide (DMF).

  • N-chlorosuccinimide (NCS) is added, and the mixture is heated to 65-75°C.

  • Upon completion, the hot reaction mixture is poured into ice water to precipitate the product.

  • The solid is collected by filtration and dried to give Methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3: Alkaline Hydrolysis

  • The Methyl 4-amino-5-chloro-2-methoxybenzoate is suspended in a mixture of methanol and water.

  • Potassium hydroxide is added, and the mixture is refluxed for 2-3 hours.

  • The methanol is removed under reduced pressure, and the residue is dissolved in water.

  • The aqueous solution is acidified with hydrochloric acid to a pH of approximately 5 to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford 4-Amino-5-chloro-2-methoxybenzoic acid.

The synthesis of the ethoxy analog follows a similar pathway, with the primary difference being the use of an ethylating agent in the first step. One patented method describes a four-step process from p-aminosalicylic acid involving acetylation, bisethylation, chlorination, and hydrolysis, with a reported overall yield of 71.7%.[1] However, this method involves the use of highly toxic ethylating agents.[1]

Parameter4-Amino-5-chloro-2-methoxybenzoic Acid Synthesis4-Amino-5-chloro-2-ethoxybenzoic Acid Synthesis
Starting Material p-Aminosalicylic acidp-Aminosalicylic acid
Alkylation Agent Dimethyl sulfateDiethyl sulfate or other ethylating agents
Chlorinating Agent N-chlorosuccinimide (NCS)N-chlorosuccinimide (NCS)
Key Intermediates Methyl 4-amino-2-methoxybenzoate, Methyl 4-amino-5-chloro-2-methoxybenzoate4-Acetamido-2,5-diethoxybenzoic acid (in one route)
Reported Overall Yield High (specific percentage varies by patent)~71.7% (in one patented route)[1]
Safety Considerations Dimethyl sulfate is toxic and carcinogenic.Ethylating agents can be highly toxic.[1]

Expertise & Experience: The choice between synthesizing the methoxy or ethoxy derivative is primarily dictated by the desired final product and its corresponding structure-activity relationship (SAR). From a process chemistry perspective, both syntheses involve similar transformations and reagents. The handling of toxic alkylating agents such as dimethyl sulfate and diethyl sulfate requires stringent safety protocols. The chlorination step with NCS is generally efficient and regioselective, driven by the activating effect of the amino and alkoxy groups.

Application in Prokinetic Drug Synthesis: A Comparative Workflow

The utility of these building blocks is best illustrated by their incorporation into the final drug molecules. The key step is the amide bond formation between the substituted aminobenzoic acid and a suitable piperidine derivative.

G cluster_1 Drug Synthesis Methoxy_Acid 4-Amino-5-chloro-2-methoxybenzoic Acid Coupling_Cisapride Amide Coupling Methoxy_Acid->Coupling_Cisapride Ethoxy_Acid 4-Amino-5-chloro-2-ethoxybenzoic Acid Coupling_Mosapride Amide Coupling Ethoxy_Acid->Coupling_Mosapride Piperidine_Cisapride cis-4-Amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine Piperidine_Cisapride->Coupling_Cisapride Piperidine_Mosapride 4-(4-Fluorobenzyl)-2-morpholinyl]methylamine Piperidine_Mosapride->Coupling_Mosapride Cisapride Cisapride Coupling_Cisapride->Cisapride Mosapride Mosapride Coupling_Mosapride->Mosapride

Caption: Comparative workflow for the synthesis of Cisapride and Mosapride.

Protocol 3: Amide Coupling for Cisapride Synthesis

A common method for the synthesis of Cisapride involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with cis-4-amino-1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidine or a derivative thereof. The carboxylic acid is typically activated, for example, by forming a mixed anhydride with ethyl chloroformate, before the addition of the piperidine component.

Trustworthiness: This self-validating system relies on the purity of the starting materials. The successful formation of the amide bond can be monitored by standard analytical techniques such as TLC, LC-MS, and NMR. The final product's identity and purity are confirmed by comparison to a reference standard.

Comparative Efficacy and Structure-Activity Relationship (SAR) Insights

The choice of the methoxy versus the ethoxy substituent on the benzoic acid building block is not arbitrary and has a direct impact on the pharmacological profile of the final drug.

FeatureCisapride (from Methoxy- a nalog)Mosapride (from Ethoxy- a nalog)
Primary Mechanism 5-HT₄ receptor agonist5-HT₄ receptor agonist
Clinical Use Broad-spectrum prokinetic (use now restricted due to cardiac side effects)Prokinetic with a more favorable safety profile
Selectivity Less selective, with some affinity for other receptorsMore selective for the 5-HT₄ receptor
Key SAR Implication The methoxy group contributes to the overall pharmacophore for potent 5-HT₄ agonism.The slightly bulkier ethoxy group is thought to contribute to a different receptor binding mode, potentially leading to a better safety profile.

Authoritative Grounding: The modification of substituents on the benzoyl group has been shown to markedly influence the prokinetic activity. Studies on the structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides have demonstrated that the 4-amino-5-chloro-2-methoxybenzoyl group, as seen in cisapride, and the 2-ethoxy analogue, which leads to mosapride, both produce potent and selective gastric prokinetic activity.[2]

Conclusion

"this compound," through its alkylated derivatives, represents a highly effective and strategically important class of building blocks in the synthesis of benzamide prokinetic agents. The choice between a methoxy or ethoxy substituent, dictated by the selection of the alkylating agent in the initial synthetic steps, has profound implications for the pharmacological profile of the final drug product.

The synthetic routes to both the methoxy and ethoxy aminobenzoic acid precursors are well-established and proceed with good overall yields, albeit with the necessary precautions for handling toxic reagents. The subsequent amide coupling reactions are generally robust and high-yielding.

For drug development professionals, the decision to utilize a specific substituted 2-hydroxybenzoate building block should be guided by a thorough understanding of the structure-activity relationships of the target drug class. While the synthetic pathways are analogous, the subtle difference in the alkoxy substituent can lead to significant variations in the efficacy and safety of the final API. This guide provides the foundational knowledge and comparative data to make informed decisions in the design and execution of synthetic routes towards this important class of pharmaceuticals.

References

  • CN111349052B - Synthesis method of mosapride citrate - Google Patents.
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Kato, S., Morie, T., & Yoshida, N. (1995). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry, 38(15), 2887-2895. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to the Synthesis of Methyl 4-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-chloro-2-hydroxybenzoate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to prokinetic agents like metoclopramide.[1] The efficiency and cost-effectiveness of its synthesis are critical considerations for drug development and manufacturing. This guide provides an in-depth cost-analysis and comparative evaluation of the primary synthetic routes to this compound, alongside an examination of synthetic pathways for key intermediates of alternative prokinetic drugs, namely mosapride and itopride. Through a detailed exploration of reaction parameters, yields, and reagent costs, this document aims to equip researchers and process chemists with the necessary data to make informed decisions in their synthetic strategies.

Core Synthesis Routes for this compound

The industrial synthesis of this compound predominantly commences from the readily available and relatively inexpensive p-aminosalicylic acid. The two main strategies diverge in their approach to the selective chlorination of the aromatic ring, a crucial step that can be prone to side reactions if not carefully controlled.

Route 1: Direct Methylation Followed by Chlorination

This is the most commonly cited and industrially favored route due to its straightforward nature.[2] It involves the initial protection of the acidic phenolic hydroxyl and carboxylic acid functionalities via methylation, followed by the chlorination of the activated aromatic ring.

Workflow Diagram:

A p-Aminosalicylic Acid B Methyl 4-amino-2-methoxybenzoate A->B Methylation (Dimethyl Sulfate, KOH) C Methyl 4-amino-5-chloro-2-methoxybenzoate B->C Chlorination (NCS, DMF) D This compound (Final Product) C->D Demethylation (Alternative Step) A Methyl 4-amino-2-hydroxybenzoate B Methyl 4-acetamido-2-hydroxybenzoate A->B Acetylation (Acetic Anhydride) C Methyl 4-acetamido-5-chloro-2-hydroxybenzoate B->C Chlorination (NCS, DMF) D This compound (Final Product) C->D Deacetylation (Acid/Base Hydrolysis)

Caption: Route 2: Amino group protection via acetylation.

Detailed Protocol:

Step 1: Acetylation of Methyl 4-amino-2-hydroxybenzoate

  • Dissolve Methyl 4-amino-2-hydroxybenzoate in a suitable solvent (e.g., acetic acid).

  • Add acetic anhydride and heat the mixture to reflux for a few hours.

  • Cool the reaction mixture and pour it into water to precipitate the acetylated product.

  • Filter, wash with water, and dry to obtain Methyl 4-acetamido-2-hydroxybenzoate.

Step 2: Chlorination of Methyl 4-acetamido-2-hydroxybenzoate [3]

  • Dissolve the acetylated compound in DMF.

  • Add NCS and heat the reaction mixture.

  • Follow a similar workup procedure as in Route 1, Step 2 to isolate Methyl 4-acetamido-5-chloro-2-hydroxybenzoate.

Step 3: Deacetylation

  • Hydrolyze the acetylated product using acidic or basic conditions to remove the acetyl group and yield the final product, this compound.

Cost-Analysis and Performance Comparison

A direct cost comparison is challenging due to fluctuating reagent prices and economies of scale. However, a qualitative and semi-quantitative analysis can be made based on the cost of starting materials, reagents, and the number of synthetic steps.

ParameterRoute 1: Direct MethylationRoute 2: Acetylation Protection
Starting Material Cost p-Aminosalicylic acid (relatively low cost)Methyl 4-amino-2-hydroxybenzoate (higher cost than p-aminosalicylic acid)
Key Reagent Costs Dimethyl Sulfate (moderate), NCS (moderate), KOH (low)Acetic Anhydride (low), NCS (moderate)
Number of Steps 2 (to methoxy intermediate)3
Overall Yield Generally good, but can be variable depending on chlorination selectivity.Often higher and more consistent due to cleaner chlorination.
Purification May require more rigorous purification to remove isomeric byproducts. [4]Generally simpler purification.
Scalability Well-established for industrial scale.Feasible for large scale, but with an additional step.
Safety & Environmental Dimethyl sulfate is highly toxic and a known carcinogen.Acetic anhydride is corrosive.

Estimated Reagent Costs (Illustrative):

ReagentEstimated Price (USD/kg)
p-Aminosalicylic acid20 - 50
Dimethyl Sulfate5 - 15 [5]
N-Chlorosuccinimide (NCS)30 - 70
Potassium Hydroxide (KOH)1 - 5
Acetic Anhydride2 - 8
Methyl 4-amino-2-hydroxybenzoate50 - 100

Analysis: Route 1 is more atom-economical and has fewer steps to the methoxy intermediate. However, the use of the highly toxic dimethyl sulfate and potential for side-reactions during chlorination are significant drawbacks. Route 2, while longer, offers the potential for higher purity and yield of the desired product due to the protective group strategy. The choice between these routes will depend on the specific capabilities of the manufacturing facility, the desired purity of the final product, and the scale of the synthesis.

Comparison with Intermediates for Alternative Prokinetic Agents

To provide a broader context, it is valuable to compare the synthesis of this compound with the key intermediates of other prokinetic drugs like mosapride and itopride.

Alternative 1: Synthesis of 4-Amino-5-chloro-2-ethoxybenzoic Acid (Mosapride Intermediate)

The synthesis of this key intermediate for mosapride is analogous to the synthesis of the metoclopramide intermediate, with the primary difference being the use of diethyl sulfate for ethoxylation instead of dimethyl sulfate for methylation. Workflow Diagram:

A p-Aminosalicylic Acid B Ethyl 4-amino-2-ethoxybenzoate A->B Ethoxylation (Diethyl Sulfate, KOH) C 4-Amino-5-chloro-2-ethoxybenzoic Acid B->C Chlorination & Hydrolysis

Caption: Synthesis of a key mosapride intermediate.

Cost Considerations: Diethyl sulfate is generally more expensive than dimethyl sulfate, which would increase the overall cost of this intermediate compared to its methoxy counterpart. The subsequent chlorination and hydrolysis steps are similar in terms of reagents and complexity.

Alternative 2: Synthesis of N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide (Itopride Intermediate)

The synthesis of this itopride intermediate involves a multi-step sequence starting from 4-hydroxybenzaldehyde. [3] Workflow Diagram:

A 4-Hydroxybenzaldehyde B 4-[2-(Dimethylamino)ethoxy]benzaldehyde A->B Etherification (2-Dimethylaminoethyl chloride) C 4-[2-(Dimethylamino)ethoxy]benzylamine B->C Reductive Amination D Itopride Intermediate C->D Amidation (3,4-Dimethoxybenzoyl chloride)

Caption: Synthesis of a key itopride intermediate.

Cost Considerations: This synthesis involves more steps and utilizes different starting materials and reagents compared to the synthesis of the metoclopramide intermediate. The cost of 2-dimethylaminoethyl chloride and 3,4-dimethoxybenzoyl chloride would be significant contributors to the overall cost. A detailed cost analysis would require pricing for these specific reagents.

Conclusion

The synthesis of this compound, a key pharmaceutical intermediate, is most economically achieved from p-aminosalicylic acid. The choice between a direct methylation-chlorination sequence and a route involving amino group protection depends on a trade-off between the number of steps, reagent toxicity, and desired final purity. The direct route is shorter but employs the highly toxic dimethyl sulfate and may lead to purification challenges. The protection strategy adds a step but can result in a cleaner reaction profile and higher yields.

References

  • PrepChem. (n.d.). Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699–702. [Link]

  • Hill, A., Barber, M., & Gotham, D. (2018). Estimated costs of production and potential prices for the WHO Essential Medicines List. BMJ Global Health, 3(1), e000571. [Link]

  • MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007074386A2 - A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.
  • ResearchGate. (2020). An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and Facile Chlorination of Industrially-Important Aromatic Compounds using NaCl/p-TsOH/NCS in Aqueous Media. Retrieved from [Link]

  • Liu, K., Meng, Z., Li, Y., Liu, J., Xu, Y., Wang, Y., & Li, X. (2019). Preparation and Evaluation of Mosapride Citrate Dual-Release Dry Suspension. AAPS PharmSciTech, 20(4), 155. [Link]

  • JSciMed Central. (2017). A Template for Drug Discovery - Metoclopramide. Retrieved from [Link]

  • Google Patents. (n.d.). US1686913A - Purification of benzoic acid and its derivatives.
  • Google Patents. (n.d.). US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.
  • PubMed. (1991). Synthesis of a Metabolite of Metoclopramide and Its Detection in Human Urine. Retrieved from [Link]

  • Google Patents. (n.d.). US4250110A - Method of preparing metoclopramide.
  • ResearchGate. (n.d.). Purification of benzoic acid by melt crystallization. Retrieved from [Link]

  • ChemAnalyst. (2025). Phosphorous Trichloride Prices, Trends, Index, News, Monitor and Demand. Retrieved from [Link]

  • ReAnIn. (2025). Chlorinating Agents Market Growth Opportunities & Trends. Retrieved from [Link]

  • Google Patents. (n.d.). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
  • Google Patents. (n.d.). WO 2006/011696 A1.
  • LP Information. (2026). Global 3-Cyano-4-fluorobenzaldehyde Market Growth 2026-2032. Retrieved from [Link]

  • IMARC Group. (2025). Dimethyl Sulphate Prices, News, Chart, Index & Demand. Retrieved from [Link]

  • Research Nester. (2025). Chlorinating Agents Market Size, Share & Industry Forecast 2035. Retrieved from [Link]

  • Intratec. (2025). Phosphorus Trichloride Price - Historical & Current. Retrieved from [Link]

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A Researcher's Guide to Purity Analysis of Methyl 4-amino-5-chloro-2-hydroxybenzoate from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of starting materials is a cornerstone of experimental reproducibility and the ultimate safety and efficacy of the final drug product. Methyl 4-amino-5-chloro-2-hydroxybenzoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Variations in purity, even at trace levels, can have profound impacts on reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the comparative purity analysis of this compound sourced from different commercial suppliers. We will delve into the rationale behind a multi-modal analytical approach, present detailed experimental protocols, and interpret hypothetical data to illustrate the importance of rigorous quality assessment.

The Criticality of Purity in Drug Synthesis

This compound (CAS No. 129511-06-4) is a substituted benzoic acid derivative.[1] Its molecular structure, featuring amino, chloro, and hydroxyl functional groups, makes it a versatile intermediate. However, these same reactive sites can also be the origin of impurities arising from the manufacturing process or degradation during storage.[2][3] The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the control of impurities in new drug substances, categorizing them as organic, inorganic, and residual solvents.[3][4][5][6] Understanding the impurity profile of your starting material is not just a matter of good science; it is a regulatory expectation.[4][5]

This guide will simulate a comparative analysis of three hypothetical suppliers: Supplier A (QuantumSynth) , Supplier B (InnovaChem) , and Supplier C (ApexMolecules) .

A Multi-Pronged Approach to Purity Verification

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple analytical methods. Our comprehensive analytical workflow is depicted below.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Impurity Identification & Structural Confirmation cluster_3 Thermal & Elemental Analysis cluster_4 Data Synthesis & Supplier Comparison Prep Receive and Log Samples (Suppliers A, B, C) HPLC High-Performance Liquid Chromatography (HPLC) (Purity Assay & Impurity Profile) Prep->HPLC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) (Impurity Mass Identification) HPLC->LCMS NMR Nuclear Magnetic Resonance (NMR) ('1H and '13C) (Structural Confirmation) HPLC->NMR DSC Differential Scanning Calorimetry (DSC) (Thermal Purity) HPLC->DSC Report Final Purity Report & Supplier Recommendation LCMS->Report NMR->Report DSC->Report

Caption: Overall workflow for the comparative purity analysis of this compound.

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Profiling

Rationale: HPLC is the workhorse of pharmaceutical analysis for quantifying the main component and detecting organic impurities. A gradient elution method is employed to ensure the separation of impurities with a wide range of polarities.

Protocol:

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 2.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is used to determine the mass-to-charge ratio (m/z) of the impurities detected by HPLC, providing crucial information for their tentative identification.

Protocol:

  • Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.

  • LC Conditions: Same as the HPLC method described above.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure of the main component and can help in the definitive identification of major impurities if they are present at sufficient levels.

Protocol:

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D-COSY.

Differential Scanning Calorimetry (DSC) for Thermal Purity

Rationale: DSC measures the heat flow associated with thermal transitions in a material. The presence of impurities typically causes a depression and broadening of the melting point endotherm, which can be used to estimate the molar purity of the compound.[7][8][9][10] This method is particularly sensitive for crystalline substances.[10]

Protocol:

  • Instrumentation: Mettler Toledo DSC 3+ or equivalent.

  • Sample Pans: Aluminum crucibles with pierced lids.

  • Sample Weight: 2-3 mg.[11]

  • Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Purity Calculation: Van't Hoff equation-based software analysis.[7]

Hypothetical Data and Interpretation

HPLC Purity and Impurity Profile
SupplierRetention Time (min)Area % (Main Peak)Total Impurity Area %
QuantumSynth (A) 12.599.850.15
InnovaChem (B) 12.599.200.80
ApexMolecules (C) 12.599.950.05

Interpretation: All three suppliers provide material with high purity as determined by HPLC. However, Supplier C shows the highest purity, while Supplier B has a significantly higher total impurity content. The identity and potential impact of these impurities must be investigated.

Impurity_Profile_Comparison cluster_A QuantumSynth (A) cluster_B InnovaChem (B) cluster_C ApexMolecules (C) A 99.85% 0.10% (Imp 1) 0.05% (Imp 2) B 99.20% 0.50% (Imp 1) 0.20% (Imp 3) 0.10% (Unk) C 99.95% 0.05% (Imp 1)

Caption: Comparative impurity profiles of this compound from three suppliers.

LC-MS Impurity Identification
ImpurityRetention Time (min)Proposed Identity (based on m/z)Supplier(s)
Impurity 1 10.2Isomer of starting materialA, B, C
Impurity 2 11.8De-chlorinated starting materialA
Impurity 3 14.5Dimerization productB
Unknown 15.1-B

Interpretation: LC-MS analysis provides tentative identifications for the observed impurities. The presence of an isomer (Impurity 1) is common across all suppliers. Supplier A contains a de-chlorinated impurity, while Supplier B has a dimerization product and an unknown impurity. The presence of a dimer could indicate harsher reaction or storage conditions and may be more difficult to remove in subsequent synthetic steps.

NMR and DSC Summary
Supplier¹H NMRDSC Purity (mol%)Melting Onset (°C)
QuantumSynth (A) Conforms to structure, minor impurity signals consistent with HPLC99.80155.2
InnovaChem (B) Conforms to structure, observable impurity signals99.15153.8
ApexMolecules (C) Clean spectrum, conforms to structure99.96156.5

Interpretation: The NMR data corroborates the HPLC findings, with Supplier C's material showing the cleanest spectrum. The DSC results align well with the HPLC data, demonstrating that the presence of impurities in Supplier B's material leads to a noticeable depression in the melting point.

Conclusion and Recommendations

This comprehensive analysis of hypothetical data demonstrates the importance of a multi-technique approach to verifying the purity of critical starting materials.

  • ApexMolecules (Supplier C) consistently provided the material with the highest purity across all analytical techniques. For applications requiring the highest quality starting material, such as in late-stage drug development or for reference standard preparation, this would be the supplier of choice.

  • QuantumSynth (Supplier A) supplied high-purity material suitable for most research and early-stage development purposes. The identified de-chlorinated impurity should be monitored as it could potentially interfere with subsequent reactions.

  • InnovaChem (Supplier B) provided material with the lowest purity of the three. The presence of a significant amount of a dimeric impurity and an unknown species raises concerns about the robustness of their manufacturing process. While potentially acceptable for initial, non-critical studies, further purification would be recommended before use in GMP-regulated processes.

Ultimately, the choice of supplier depends on the specific requirements of the research or development phase. However, this guide underscores the necessity of in-house verification of supplier-provided certificates of analysis. By implementing a robust analytical workflow, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. Available from: [Link].

  • Pharmaffiliates. Prucalopride-impurities. Available from: [Link].

  • International Conference on Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. Available from: [Link].

  • Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. 2020. Available from: [Link].

  • Veeprho Life Sciences. Prucalopride DP-4 Impurity | CAS 1900715-95-8. Available from: [Link].

  • Lejan Team. Impurities in New Drug Substances Q3A(R2). Available from: [Link].

  • National Institutes of Health (NIH). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. 2017. Available from: [Link].

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 2023. Available from: [Link].

  • Creative Biolabs. Purity Determination by DSC. Available from: [Link].

  • Mettler Toledo. DSC purity determination. UserCom 10. Available from: [Link].

  • Therapeutic Goods Administration (TGA). ICH topic Q 3 A (R2) - Impurities in new drug substances. 2025. Available from: [Link].

  • YouTube. Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. 2024. Available from: [Link].

  • Veeprho Life Sciences. Prucalopride Impurity A | CAS 137211-64-4. Available from: [Link].

  • LookChem. Methyl 4-carbamoylbenzoate Price from Supplier Brand Shanghai... Available from: [Link].

  • American Elements. Amines. Available from: [Link].

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 4-amino-5-chloro-2-hydroxybenzoate, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a practical, procedural resource for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is a chlorinated aromatic amine, and as such, requires careful handling.

Hazard Identification:

Based on available Safety Data Sheets (SDS), this compound presents the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following PPE is mandatory when handling this compound in any form (solid, in solution, or as waste):

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles or a full-face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's resistance data.
Body Protection A properly fastened laboratory coat. A chemically resistant apron is recommended for larger quantities.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.

This information is a summary of commonly found recommendations in Safety Data Sheets for similar chemical compounds.

Waste Segregation and Collection: A Proactive Approach

Proper disposal begins at the point of generation. Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process. Therefore, a strict segregation protocol is essential.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Utilize a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

    • The date the first waste was added.

  • Solid Waste:

    • For solid this compound, carefully transfer the material into the designated waste container using a dedicated spatula or scoop.

    • Contaminated items such as weighing paper, gloves, and absorbent pads should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled liquid waste container.

    • Crucially, do not mix chlorinated waste with non-chlorinated solvent waste. [1] Halogenated waste streams often require specific disposal methods, such as high-temperature incineration, and mixing them with other waste types can increase disposal costs and environmental impact.[1]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

Spill Management: Preparedness and Response

Accidents can happen, and a well-rehearsed spill response plan is a critical component of laboratory safety.

Minor Spill Cleanup Procedure (less than 1 gram of solid or 25 mL of a dilute solution in a fume hood):

  • Alert Personnel: Immediately notify others in the laboratory of the spill.

  • Don Appropriate PPE: Ensure you are wearing the full complement of PPE as outlined in the table above.

  • Contain the Spill: If it is a liquid, create a dike around the spill using an absorbent material.[2]

  • Absorb the Spill:

    • For liquid spills, gently cover the spill with a chemical absorbent suitable for organic compounds.

    • For solid spills, gently cover the spill with a dry absorbent material to prevent dust generation.

  • Collect the Waste: Carefully scoop the absorbed material and place it into the designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough cleaning with soap and water.[3] All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Inform your laboratory supervisor or Environmental Health and Safety (EHS) department, as per your institution's policy.

Major Spill (any spill outside of a fume hood, or a large quantity):

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate the Area: Close the laboratory doors and prevent re-entry.

  • Notify Emergency Services: Contact your institution's emergency response team or EHS department immediately. Provide them with the chemical name and any other relevant information from the SDS.

  • Do Not Attempt to Clean Up a Major Spill Yourself.

Disposal Pathway: From Laboratory to Final Disposition

The disposal of this compound is governed by federal and local regulations. As a chlorinated aromatic compound, it is classified as hazardous waste.[4]

Disposal Workflow Diagram:

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Institutional Disposal Protocol A Waste Generation (Solid & Liquid) B Segregate into Labeled, Compatible Waste Container (Chlorinated Waste Stream) A->B Immediate Segregation C Store in Satellite Accumulation Area B->C Secure Storage D Schedule Waste Pickup with EHS C->D Regularly Scheduled or On-Demand E Transport to Central Hazardous Waste Facility D->E Licensed Personnel F Final Disposal (e.g., Incineration) E->F Regulatory Compliance

Caption: Disposal workflow for this compound.

Final Disposal Method:

The recommended disposal method for chlorinated aromatic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[5] This process ensures the complete destruction of the molecule, preventing its release into the environment. Landfilling is not a suitable option for this class of chemical.

Decontamination of Laboratory Equipment

Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before being returned to general use or sent for repair.

Step-by-Step Decontamination Protocol:

  • Initial Rinse: In a fume hood, rinse the equipment with a small amount of a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. Collect this rinse solvent as hazardous waste.

  • Wash: Wash the equipment with soap and warm water. A laboratory-grade detergent is recommended.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely in a well-ventilated area or use an oven if the equipment is heat-stable.

  • Verification: For critical applications, a final rinse with a clean solvent followed by analytical confirmation (e.g., HPLC) may be necessary to ensure complete decontamination.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific Chemical Hygiene Plan and your local EHS department for any additional requirements.[6][7]

References

  • Stanford University Environmental Health & Safety. (n.d.). Decontamination. Biosafety Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from a source providing a list of EPA hazardous waste codes.
  • University of Nebraska–Lincoln Environmental Health and Safety. (2024, April). Safe Operating Procedure: BIOLOGICAL DECONTAMINATION OF LABORATORY EQUIPMENT. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
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Personal protective equipment for handling Methyl 4-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel compound synthesis, ensuring personal and environmental safety is paramount. This guide provides essential, immediate, and in-depth technical instruction for the safe handling and disposal of Methyl 4-amino-5-chloro-2-hydroxybenzoate, a compound that, while vital for innovation, demands rigorous safety protocols. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence in your safety procedures.

Understanding the Hazard Profile

This compound is a substituted aromatic compound that presents several potential hazards. Safety Data Sheets (SDS) classify it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). Furthermore, related compounds with amino, chloro, and hydroxyl functionalities on an aromatic ring warrant a cautious approach due to the potential for absorption and systemic effects.

The causality behind these classifications lies in the molecule's structure. The phenolic hydroxyl group can be corrosive, the aromatic amine functionality can be a sensitizer and may have toxicological properties, and the chlorinated nature of the compound necessitates specific disposal considerations to prevent environmental harm. Therefore, a multi-faceted personal protective equipment (PPE) strategy is not just a recommendation—it is a critical necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Safety glasses with side shieldsDouble-gloving: Nitrile base, Neoprene outerFull-length lab coatRecommended if not in a ventilated enclosure
Solution Preparation Chemical splash gogglesDouble-gloving: Nitrile base, Neoprene outerChemical-resistant apron over lab coatWork within a certified chemical fume hood
Reaction Work-up/Quenching Face shield over chemical splash gogglesDouble-gloving: Nitrile base, Neoprene outerChemical-resistant apron over lab coatWork within a certified chemical fume hood
The Rationale Behind Glove Selection

Due to the compound's hybrid nature—a chlorinated aromatic amine and phenol—selecting the appropriate gloves is critical. Standard thin nitrile gloves may offer insufficient protection against chlorinated solvents and phenols[1]. Therefore, a double-gloving strategy is recommended:

  • Inner Glove: A standard nitrile examination glove provides a good baseline of protection and dexterity.

  • Outer Glove: A neoprene glove should be worn over the nitrile glove. Neoprene offers superior resistance to acids, caustics, and many chlorinated organic compounds, providing a robust barrier against potential exposure[1].

Always inspect gloves for any signs of degradation or puncture before and during use. If direct contact with the chemical occurs, remove and replace gloves immediately, washing hands thoroughly.

Donning and Doffing PPE: A Critical Procedure

The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Inner Nitrile Gloves Don1->Don2 Don3 Outer Neoprene Gloves Don2->Don3 Don4 Eye/Face Protection Don3->Don4 Doff1 Outer Neoprene Gloves Doff2 Face Shield/Goggles Doff1->Doff2 Doff3 Chemical Apron Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Inner Nitrile Gloves Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE.

Operational Plans: From Benchtop to Disposal

Safe handling extends beyond personal protection to include the operational and disposal phases of your work.

Engineering Controls

All work involving this compound, particularly when in solution or being heated, must be conducted within a properly functioning and certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

Spill Management

In the event of a spill, evacuate the immediate area and alert colleagues. For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For a liquid spill, use a chemical absorbent compatible with chlorinated organic compounds. In all cases, wear the appropriate PPE during cleanup.

Disposal Plan: A Step-by-Step Protocol

As a chlorinated organic compound, this compound and any materials contaminated with it are considered halogenated hazardous waste. Improper disposal can lead to environmental persistence and harm.

Waste Segregation

All waste streams containing this compound must be segregated from non-halogenated waste. This is crucial for proper disposal and is often a regulatory requirement.

Step-by-Step Disposal Procedure
  • Prepare a Designated Waste Container:

    • Obtain a clearly labeled, leak-proof, and chemically resistant container for "Halogenated Solid Waste." A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[2][3].

  • Collect Contaminated Solid Waste:

    • Place all contaminated solid materials directly into the designated waste container. This includes:

      • Used gloves

      • Contaminated weighing paper or boats

      • Used pipette tips

      • Spill cleanup materials

  • Handling Residual Product:

    • If you have unused solid this compound to dispose of, it should also be placed in the "Halogenated Solid Waste" container in its original, sealed vial if possible[4].

  • Container Management:

    • Keep the waste container sealed when not in use.

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arrange for Pickup:

    • Once the container is full, or in accordance with your institution's policies, arrange for its collection by your Environmental Health and Safety (EHS) department for disposal via high-temperature incineration[1].

Disposal_Workflow Start Waste Generation (Contaminated Gloves, Tips, etc.) Container Designated 'Halogenated Solid Waste' Container Start->Container Label Label Container: 'Hazardous Waste' 'this compound' Container->Label Collection Place All Contaminated Solids in Container Label->Collection Storage Seal and Store in Satellite Accumulation Area Collection->Storage Pickup Contact EHS for Waste Pickup Storage->Pickup

Caption: Step-by-step solid waste disposal workflow.

By adhering to these rigorous safety and disposal protocols, you can confidently advance your research while upholding the highest standards of laboratory safety and environmental stewardship.

References

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • ACTenviro. (2024, November 20). RCRA Hazardous Waste Labeling Requirements: A Comprehensive Guide. Retrieved from [Link]

  • University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VI. Waste Handling, Labeling, and Storage Requirements. Retrieved from [Link]

  • National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

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